2-Amino-3-(2-chlorobenzoyl)thiophene
Description
Propriétés
IUPAC Name |
(2-aminothiophen-3-yl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c12-9-4-2-1-3-7(9)10(14)8-5-6-15-11(8)13/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKUZKXKWBHTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(SC=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356612 | |
| Record name | 2-AMINO-3-(2-CHLOROBENZOYL)THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40017-58-1 | |
| Record name | (2-Amino-3-thienyl)(2-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40017-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-AMINO-3-(2-CHLOROBENZOYL)THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, (2-amino-3-thienyl)(2-chlorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 2-Amino-3-(2-chlorobenzoyl)thiophene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis mechanism of the versatile heterocyclic compound, 2-Amino-3-(2-chlorobenzoyl)thiophene. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The primary synthetic route, the Gewald reaction, is explored in detail, including its mechanism, experimental protocols, and variations.
Core Synthesis Route: The Gewald Reaction
The most established and widely utilized method for the synthesis of 2-aminothiophenes is the Gewald reaction.[1][2] This multicomponent reaction offers an efficient one-pot synthesis of polysubstituted 2-aminothiophenes from readily available starting materials.[3] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[2]
For the specific synthesis of this compound, the likely reactants are 2'-chloroacetophenone, an active methylene nitrile such as malononitrile, and elemental sulfur. The reaction is typically catalyzed by a secondary or tertiary amine, such as morpholine or triethylamine.[1]
Reaction Mechanism
The mechanism of the Gewald reaction for the synthesis of this compound is generally understood to proceed through three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 2'-chloroacetophenone and malononitrile. This step forms an α,β-unsaturated dinitrile intermediate.[2]
-
Sulfur Addition: Elemental sulfur then adds to the activated α-carbon of the intermediate. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[1]
-
Cyclization and Tautomerization: The sulfur-adducted intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.[2]
Quantitative Data Overview
The following table summarizes typical reaction conditions and yields for the Gewald synthesis of various 2-amino-3-aroylthiophenes, providing a comparative overview for the synthesis of this compound.
| Carbonyl Compound | Active Methylene Nitrile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Malononitrile | L-proline (10) | DMF | 60 | - | 84 | [4] |
| Substituted Acetophenones | Malononitrile | Morpholine | Ethanol | Reflux | 1.5 | 69-86 | [1] |
| Various Ketones | Ethyl Cyanoacetate | Triethylamine | DMF | 60 | 3-5 | 41 (for a related compound) | [5] |
| Acetophenone | Ethyl Cyanoacetate | Diethylamine | Ethanol | 55-65 | 2 | - |
Experimental Protocol: A Representative Gewald Synthesis
Materials:
-
Crude cyanoacetone
-
Dithiane
-
Triethylamine
-
Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether
-
Glacial acetic acid
Procedure:
-
To a solution of crude cyanoacetone (43 mmol) and dithiane (22 mmol) in DMF (10 mL), triethylamine (1 g, 10 mmol) is added with stirring. A slight increase in temperature may be observed.
-
After 15 minutes of stirring at room temperature, the solution is heated to 60°C for 3 hours.
-
The solvent is then removed under reduced pressure.
-
To the oily residue, water (50 mL), diethyl ether (50 mL), and glacial acetic acid (approximately 1-3 mL) are added until the organic layer becomes clear.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Synthesis
To further elucidate the synthesis process, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and a general experimental workflow.
Caption: The reaction mechanism for the Gewald synthesis of this compound.
Caption: A general experimental workflow for the Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
"2-Amino-3-(2-chlorobenzoyl)thiophene" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-(2-chlorobenzoyl)thiophene (CAS No. 40017-58-1), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its fundamental characteristics, a representative synthetic protocol, and its role as a modulator of biological signaling pathways.
Core Physical and Chemical Properties
This compound is a substituted aminothiophene derivative. Its core structure consists of a thiophene ring substituted with an amino group and a 2-chlorobenzoyl group. This compound serves as a crucial building block in medicinal chemistry, notably in the synthesis of thienodiazepine derivatives like Brotizolam, a hypnotic and sedative agent, as well as in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its appearance is typically a yellow solid, and it requires refrigerated storage (2-8°C) to maintain stability.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 40017-58-1 | [1] |
| Molecular Formula | C₁₁H₈ClNOS | [1] |
| Molecular Weight | 237.71 g/mol | [1] |
| Appearance | Yellow Solid | |
| Melting Point | 137-139 °C | |
| Boiling Point | 430.5°C at 760 mmHg | |
| Density | 1.388 g/cm³ | |
| Storage Temperature | 2-8°C |
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for this compound is not widely available in public literature. However, based on its chemical structure, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the thiophene and the 2-chlorophenyl rings. The protons on the thiophene ring would likely appear as doublets in the aromatic region. The protons of the 2-chlorophenyl group would exhibit a more complex splitting pattern due to their coupling. The protons of the amino group would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon would be observed at a characteristic downfield chemical shift. The carbon atoms of the thiophene and the 2-chlorophenyl rings would appear in the aromatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching: Vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
-
C=O stretching: A strong absorption band for the ketone carbonyl group, expected around 1630-1680 cm⁻¹.
-
C=C stretching: Aromatic ring stretching vibrations from both the thiophene and benzene rings in the 1400-1600 cm⁻¹ region.
-
C-N stretching: Vibrations of the amine C-N bond, typically found in the 1250-1350 cm⁻¹ range.
-
C-S stretching: Thiophene ring vibrations involving the C-S bond.
-
C-Cl stretching: A band in the fingerprint region corresponding to the carbon-chlorine bond.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (237.71 g/mol ). The fragmentation pattern would likely involve the cleavage of the bond between the thiophene ring and the carbonyl group, leading to the formation of characteristic fragment ions. The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols: Synthesis via Gewald Reaction
The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction, a multi-component condensation reaction. This one-pot synthesis is highly versatile and efficient for creating polysubstituted 2-aminothiophenes.
General Protocol for Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
Reactants:
-
An α-methylene carbonyl compound (e.g., a ketone or aldehyde)
-
An α-cyanoester (e.g., ethyl cyanoacetate or malononitrile)
-
Elemental sulfur
-
A base catalyst (e.g., a secondary amine like morpholine or piperidine, or an organic base like triethylamine)
Procedure:
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur undergoes a Michael addition to the α,β-unsaturated nitrile. The exact mechanism of this step is not fully elucidated but is thought to involve the formation of a sulfur-containing intermediate.
-
Cyclization and Tautomerization: The intermediate then undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.
The reaction is typically carried out in a suitable solvent such as ethanol, dimethylformamide (DMF), or dioxane, and can be promoted by conventional heating or microwave irradiation to improve yields and reduce reaction times.
Biological Activity and Signaling Pathways
Derivatives of 2-amino-3-benzoylthiophene are known to exhibit significant biological activity, primarily as allosteric modulators of the A1 adenosine receptor.
Allosteric Modulation of the A1 Adenosine Receptor
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, particularly in the cardiovascular and central nervous systems. 2-Amino-3-benzoylthiophenes act as positive allosteric modulators (PAMs) of the A1 receptor. This means they bind to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. This binding enhances the affinity and/or efficacy of adenosine for its receptor.
The mechanism of action involves the PAM binding to the A1 receptor, which induces a conformational change that stabilizes the active state of the receptor. This leads to an increased response to the endogenous agonist.
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower levels of cAMP result in reduced activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream target proteins.
References
Spectroscopic and Synthetic Profile of 2-Amino-3-(2-chlorobenzoyl)thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and a probable synthetic route for the compound 2-Amino-3-(2-chlorobenzoyl)thiophene. This thiophene derivative is a key intermediate in the synthesis of various pharmaceutically active compounds. Due to the limited availability of direct experimental spectra for this specific molecule in published literature, this guide combines data from closely related analogs, established spectroscopic principles, and common synthetic methodologies to provide a detailed and predictive analysis.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | (2-Amino-3-thienyl)(2-chlorophenyl)methanone |
| CAS Number | 40017-58-1 |
| Molecular Formula | C₁₁H₈ClNOS |
| Molecular Weight | 237.71 g/mol |
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, data from its 5-ethyl derivative, and established spectroscopic libraries.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.3 - 7.5 | m | 4H | Ar-H (chlorobenzoyl) |
| ~ 6.8 - 7.0 | d | 1H | Thiophene H -5 |
| ~ 6.2 - 6.4 | d | 1H | Thiophene H -4 |
| ~ 5.5 (broad s) | s | 2H | -NH ₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 185 - 190 | C =O (benzoyl) |
| ~ 160 - 165 | C -2 (thiophene, C-NH₂) |
| ~ 130 - 140 | Quaternary C s (aromatic) |
| ~ 125 - 130 | C -H (aromatic) |
| ~ 115 - 125 | C -4 & C -5 (thiophene) |
| ~ 110 - 115 | C -3 (thiophene, C-CO) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (amine) |
| 3100 - 3000 | Medium | C-H stretch (aromatic & thiophene) |
| 1620 - 1600 | Strong | C=O stretch (benzoyl) |
| 1590 - 1550 | Medium | N-H bend (amine) |
| 1470 - 1430 | Medium | C=C stretch (aromatic & thiophene) |
| ~ 750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 237/239 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 202 | Medium | [M - Cl]⁺ |
| 139 | High | [C₇H₄ClO]⁺ (chlorobenzoyl cation) |
| 111 | Medium | [C₇H₄O]⁺ (benzoyl cation) |
| 98 | Medium | [C₄H₄NS]⁺ (aminothiophene fragment) |
Experimental Protocols
Proposed Synthesis via Gewald Reaction
The synthesis would involve the reaction of 2'-chloroacetophenone, a suitable active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Reactants:
-
2'-Chloroacetophenone
-
Malononitrile (or Ethyl Cyanoacetate)
-
Elemental Sulfur
-
Catalyst: A tertiary amine such as triethylamine or morpholine.
-
Solvent: A polar aprotic solvent like ethanol, methanol, or dimethylformamide (DMF).
General Procedure:
-
To a solution of 2'-chloroacetophenone and the active methylene nitrile in the chosen solvent, the basic catalyst is added.
-
Elemental sulfur is then added to the mixture.
-
The reaction mixture is stirred at a moderately elevated temperature (typically 50-80 °C) for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water or by solvent evaporation followed by purification.
-
Purification is usually achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Analysis Protocols
The following are general protocols for obtaining the spectroscopic data:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (NaCl or KBr).
-
Mass Spectrometry: Mass spectra would be acquired on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Visualizations
The following diagrams illustrate the proposed synthetic pathway and the general workflow for spectroscopic analysis.
Caption: Proposed Gewald synthesis of the target compound.
Caption: General workflow for spectroscopic analysis.
This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis by providing a consolidated and predictive overview of the key analytical and synthetic aspects of this compound.
An In-depth Technical Guide on 2-Amino-3-(2-chlorobenzoyl)thiophene (CAS Number: 40017-58-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2-chlorobenzoyl)thiophene, with the CAS number 40017-58-1, is a substituted aminothiophene that serves as a crucial building block in medicinal chemistry. Its structural motif is a key component in the development of various biologically active compounds. Notably, it is a precursor in the synthesis of psychoactive compounds like Brotizolam and serves as a scaffold for the development of allosteric modulators targeting G-protein coupled receptors (GPCRs), such as the A1 adenosine receptor. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of pharmacologically active agents.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₁H₈ClNOS |
| Molecular Weight | 237.71 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 137-139 °C |
| Boiling Point (Predicted) | 430.5 ± 35.0 °C |
| Density (Predicted) | 1.388 g/cm³ |
| pKa (Predicted) | -2.42 ± 0.10 |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |
Synthesis
The primary method for the synthesis of this compound is the Gewald multicomponent reaction . This one-pot synthesis is a versatile and widely used method for the preparation of 2-aminothiophenes.
Reaction Scheme
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst. For the synthesis of the title compound, the likely starting materials are 2'-chloroacetophenone and malononitrile.
Caption: General workflow for the Gewald synthesis.
Experimental Protocol (Representative)
This protocol is based on established procedures for the Gewald synthesis of analogous 2-amino-3-aroylthiophenes.
Materials:
-
2'-Chloroacetophenone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol (or another suitable solvent like DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-chloroacetophenone (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
To this solution, add elemental sulfur (1.1 equivalents) followed by the dropwise addition of morpholine (1.5 equivalents) while stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.50 (m, 4H): Aromatic protons of the 2-chlorobenzoyl group.
-
δ 6.80-7.10 (d, 1H): Thiophene ring proton at the 5-position.
-
δ 6.10-6.40 (d, 1H): Thiophene ring proton at the 4-position.
-
δ 5.80 (br s, 2H): Amine (-NH₂) protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ 185-195: Carbonyl carbon (C=O).
-
δ 160-165: Thiophene carbon C2 (attached to the amino group).
-
δ 115-140: Aromatic carbons of the chlorobenzoyl group and thiophene carbons C3, C4, and C5.
Biological Activity and Applications in Drug Discovery
This compound is a key intermediate in the synthesis of pharmacologically active molecules. Its derivatives have shown significant activity as allosteric modulators of the A1 adenosine receptor.
Allosteric Modulation of the A1 Adenosine Receptor
Derivatives of this compound act as positive allosteric modulators (PAMs) of the A1 adenosine receptor. PAMs bind to a site on the receptor that is distinct from the endogenous ligand binding site, leading to an enhancement of the endogenous ligand's effect.
Caption: A1 Adenosine Receptor signaling pathway modulation.
Experimental Protocols for Biological Assays
The following are representative protocols for assessing the activity of compounds like this compound derivatives at the A1 adenosine receptor.
5.2.1. Radioligand Binding Assay
This assay measures the ability of a test compound to enhance the binding of a radiolabeled agonist to the A1 adenosine receptor.
Materials:
-
Membrane preparations from cells expressing the human A1 adenosine receptor (e.g., CHO-K1 cells).
-
[³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) as the radiolabeled agonist.
-
Test compound (derivatives of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with [³H]CCPA and various concentrations of the test compound in the assay buffer.
-
After incubation (e.g., 60 minutes at 25 °C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the effect of the test compound on the binding of [³H]CCPA. An increase in binding indicates positive allosteric modulation.
5.2.2. Functional Assay (cAMP Accumulation)
This assay measures the functional consequence of A1 adenosine receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing the human A1 adenosine receptor (e.g., HEK293 cells).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Adenosine (or a stable agonist like NECA).
-
Test compound.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Procedure:
-
Pre-incubate the cells with the test compound for a specified period.
-
Stimulate the cells with a combination of forskolin and a sub-maximal concentration of adenosine (or NECA).
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.
-
A potentiation of the adenosine-induced inhibition of forskolin-stimulated cAMP accumulation by the test compound indicates positive allosteric modulation.
Caption: Workflow from synthesis to biological evaluation.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis via the robust Gewald reaction provides a straightforward entry into a class of compounds with significant potential in drug discovery. The primary application of its derivatives as positive allosteric modulators of the A1 adenosine receptor highlights its importance in the development of novel therapeutics for a range of conditions, including pain and ischemia. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound and its analogues. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates.
The Gewald Synthesis: A Comprehensive Technical Guide to Polysubstituted 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the Gewald synthesis, a cornerstone multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. These heterocyclic scaffolds are of paramount importance in medicinal chemistry and materials science, serving as crucial building blocks for a wide array of biologically active compounds and functional materials. This document details the reaction's mechanism, provides a comparative analysis of various synthetic protocols, and offers detailed experimental procedures for key transformations.
Core Principles of the Gewald Synthesis
The Gewald synthesis, first reported by Karl Gewald in 1966, is a one-pot reaction that combines a ketone or aldehyde, an α-cyanoester or another activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1] The reaction is prized for its operational simplicity, the ready availability of starting materials, and the high degree of functionalization achieved in a single step, making it a highly convergent and atom-economical process.
The general reaction scheme can be depicted as follows:
-
Reactants:
-
A carbonyl compound (ketone or aldehyde).
-
An active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile).
-
Elemental sulfur (S₈).
-
A basic catalyst (typically a secondary amine like morpholine or piperidine, or other organic and inorganic bases).
-
-
Product: A polysubstituted 2-aminothiophene.
Reaction Mechanism
The mechanism of the Gewald reaction is understood to proceed through a series of steps, initiated by a Knoevenagel condensation.[1] While the exact details of the sulfur incorporation are still a subject of investigation, the generally accepted pathway is as follows:
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[1]
-
Michael Addition of Sulfur: The base activates the elemental sulfur, which then undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by a tautomerization to yield the aromatic 2-aminothiophene ring.[1]
Below is a diagram illustrating the proposed reaction mechanism:
Caption: Proposed mechanism of the Gewald synthesis.
Data Presentation: A Comparative Overview of Reaction Conditions
The versatility of the Gewald synthesis is highlighted by the wide range of reaction conditions that can be employed, including conventional heating, microwave irradiation, and solvent-free mechanochemical methods. The choice of conditions can significantly impact reaction times, yields, and the substrate scope.
| Carbonyl Compound | Active Methylene Nitrile | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 60 °C, 2 h | Not specified | [2] |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux, 1 h | 92 | [2] |
| Acetone | Ethyl Cyanoacetate | Diethylamine | Ethanol | 50 °C, 3 h | 85 | [3][4] |
| Acetylacetone | Ethyl Cyanoacetate | Diethylamine | Ethanol | Reflux, 3 h | 52 | [5] |
| Various Ketones | Methyl/Ethyl Cyanoacetate | Morpholine | Methanol | 45 °C, 3 h | 70-85 | |
| 4-Nitroacetophenone | Ethyl Cyanoacetate | None specified | Ethanol | Microwave, 120 °C, 46 min | Not specified | |
| Ethyl Acetoacetate | Malononitrile | None | Solvent-free | Ball-milling, 750 rpm, 30 min | High | [2] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of various 2-aminothiophene derivatives via the Gewald reaction, illustrating the practical application of this versatile transformation.
General Experimental Workflow
A typical experimental workflow for the Gewald synthesis involves the sequential addition of reagents, followed by a period of heating, and concluding with product isolation and purification.
Caption: General experimental workflow for the Gewald synthesis.
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes the synthesis of a key intermediate in the production of various pharmaceuticals.[2]
-
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
-
Procedure:
-
In a clean beaker, combine cyclohexanone (1 mmol) and ethyl cyanoacetate (1.2 mmol).
-
Heat the mixture to 60 °C with stirring.
-
To the heated mixture, add elemental sulfur (1 mmol).
-
Continue stirring for 2 hours or until light orange crystals are observed.
-
Monitor the progress of the reaction using thin-layer chromatography.
-
Upon completion, filter the residue using Büchner filtration.
-
Wash the collected solid with ethanol.
-
Recrystallize the crude product from 95% ethanol to yield the pure compound.
-
Microwave-Assisted Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
Microwave irradiation can significantly accelerate the Gewald reaction, leading to shorter reaction times and often improved yields.
-
Materials:
-
4-Nitroacetophenone (0.1 mol)
-
Ethyl cyanoacetate (0.1 mol)
-
Elemental sulfur (0.05 mol)
-
Ethanol (15 mL)
-
Methanol
-
-
Procedure:
-
In a 250 mL round-bottom flask suitable for microwave synthesis, combine 4-nitroacetophenone, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Place the flask in a microwave reactor and irradiate while maintaining a temperature of 120 °C for 46 minutes.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture using a 2:1 ratio of ethanol to methanol.
-
A dark brown amorphous precipitate will form.
-
Filter the precipitate and allow it to dry to obtain the product.
-
Illustrative Synthesis of Tinoridine (An Anti-inflammatory Drug)
-
Materials:
-
N-benzyl-4-piperidone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
-
Procedure (Representative):
-
To a stirred solution of N-benzyl-4-piperidone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1 equivalent).
-
Slowly add morpholine (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure Tinoridine (ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate).
-
Applications in Drug Development
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. The Gewald reaction's ability to efficiently construct this core has made it an invaluable tool in drug discovery and development.
-
Anti-inflammatory Agents: As exemplified by Tinoridine, 2-aminothiophenes are effective scaffolds for the development of NSAIDs.[5]
-
Antipsychotics: The atypical antipsychotic drug Olanzapine features a thieno[2,3-b][3]benzodiazepine core, which is derived from a 2-aminothiophene intermediate.
-
Kinase Inhibitors: The thiophene ring can act as a hinge-binding motif in various kinase inhibitors, a critical class of oncology drugs.
-
Antimicrobial and Antiviral Agents: A broad spectrum of antimicrobial and antiviral activities has been reported for various 2-aminothiophene derivatives.
Conclusion
The Gewald synthesis remains a powerful and highly relevant transformation in modern organic and medicinal chemistry. Its simplicity, efficiency, and the biological significance of its products ensure its continued application in both academic research and industrial drug development. The ongoing development of more sustainable and efficient variations, such as microwave-assisted and solvent-free methods, further enhances the utility of this venerable reaction. This guide provides a foundational understanding and practical protocols to empower researchers in the synthesis and exploration of novel polysubstituted 2-aminothiophenes.
References
- 1. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
The Multifaceted Mechanisms of 2-Aminothiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-aminothiophene represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] These activities stem from a variety of mechanisms of action at the molecular level, including the inhibition of key enzymes in signaling pathways, modulation of transcription factors, and interference with microbial resistance mechanisms. This technical guide provides an in-depth exploration of the core mechanisms of action of 2-aminothiophene derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Anticancer Activity: Targeting Key Signaling Pathways
A primary focus of research into 2-aminothiophene derivatives has been their potential as anticancer agents.[2][3] Their mechanism of action in this context is often centered on the inhibition of protein kinases and the induction of apoptosis.
One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Overexpression or mutation of EGFR is a hallmark of many cancers. Certain 2-aminothiophene derivatives have been shown to be potent inhibitors of EGFR kinase activity.[2] By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for tumor growth and survival.[4][5] This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.[3]
Quantitative Data: Anticancer Activity of 2-Aminothiophene Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| TP 5 | 2,3-fused thiophene scaffold | HepG2 (Hepatocellular Carcinoma) | Not specified | Paclitaxel | 35.92 |
| SMMC-7721 (Hepatocellular Carcinoma) | Not specified | Paclitaxel | 35.33 | ||
| Compound 3b | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not specified |
| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | ||||
| Compound 4c | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not specified |
| PC-3 (Prostate Cancer) | 3.12 ± 0.15 |
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition by 2-aminothiophene derivatives.
Experimental Protocols
This protocol is used to assess the cytotoxic effects of 2-aminothiophene derivatives on cancer cell lines.[6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This method is employed to determine the effect of 2-aminothiophene derivatives on the cell cycle distribution of cancer cells.[8][9][10]
-
Cell Treatment: Treat cancer cells with the 2-aminothiophene derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory Activity: Modulation of the Keap1-Nrf2 Pathway
Chronic inflammation is a key factor in the development of many diseases. 2-Aminothiophene derivatives have demonstrated anti-inflammatory properties through the activation of the Nrf2 pathway.[11] The transcription factor Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex.[12][13][14] Certain 2-aminothiophene derivatives can disrupt the interaction between Keap1 and Nrf2.[15][16] This disruption prevents the ubiquitination and subsequent degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription and a reduction in inflammation.[17]
Quantitative Data: Anti-inflammatory Activity of 2-Aminothiophene Derivatives
| Compound ID | Derivative Class | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound VIIa | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 Inhibition | 0.29 | Celecoxib | 0.42 |
| COX-1 Inhibition | 19.5 | 14.2 | |||
| Compound 4e | 1,3-Dihydro-2H-indolin-2-one derivative | NO Production Inhibition | 13.51 ± 0.48 | PDTC | >20 |
| Compound 9d | 1,3-Dihydro-2H-indolin-2-one derivative | NO Production Inhibition | 10.03 ± 0.27 | PDTC | >20 |
Signaling Pathway: Keap1-Nrf2 Activation
Caption: Activation of the Nrf2 pathway by 2-aminothiophene derivatives.
Experimental Protocols
This assay quantifies the activation of Nrf2 by measuring the expression of its target genes.[13][14]
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat them with various concentrations of the 2-aminothiophene derivative or a known Nrf2 activator (e.g., sulforaphane) for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for Nrf2 target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control.
Antimicrobial Activity: Overcoming Drug Resistance
The rise of antibiotic-resistant bacteria is a major global health threat. 2-Aminothiophene derivatives have emerged as promising antimicrobial agents, in part due to their ability to inhibit bacterial efflux pumps.[17] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and rendering them ineffective. By inhibiting these pumps, 2-aminothiophene derivatives can restore the efficacy of existing antibiotics.
Quantitative Data: Antimicrobial Activity of 2-Aminothiophene Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Compound 132 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | B. subtilis | 0.81 (mM/mL) | Ampicillin | Not specified |
| S. aureus | 0.81 (mM/mL) | ||||
| E. coli | 0.81 (mM/mL) | ||||
| S. typhi | 0.81 (mM/mL) | ||||
| Compound 133 | 2-aminothiophene derivative | Not specified | Not specified | Ampicillin, Gentamicin | Comparable activity |
| Compound 7b | Amino thiophene-2-carboxamide | P. aeruginosa | 20 (inhibition zone mm) | Ampicillin | Not specified |
| S. aureus | 20 (inhibition zone mm) | ||||
| B. subtilis | 19 (inhibition zone mm) |
Mechanism of Action: Efflux Pump Inhibition
Caption: Inhibition of bacterial efflux pumps by 2-aminothiophene derivatives.
Experimental Protocols
This assay measures the ability of 2-aminothiophene derivatives to inhibit efflux pumps using the fluorescent substrate ethidium bromide (EtBr).
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Cell Loading: Wash and resuspend the cells in a buffer containing EtBr and incubate to allow for its accumulation.
-
Efflux Initiation: Add glucose to energize the efflux pumps and initiate the efflux of EtBr.
-
Inhibitor Treatment: In a parallel experiment, add the 2-aminothiophene derivative along with glucose.
-
Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time. A decrease in fluorescence indicates the efflux of EtBr.
-
Data Analysis: Compare the rate of fluorescence decrease in the presence and absence of the inhibitor. A slower decrease in the presence of the 2-aminothiophene derivative indicates efflux pump inhibition.
Conclusion
The diverse mechanisms of action of 2-aminothiophene derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. Their ability to target fundamental cellular processes such as signal transduction, the oxidative stress response, and microbial resistance mechanisms provides a strong rationale for their continued investigation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. egfr signaling pathways: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular basis for the disruption of Keap1-Nrf2 interaction via Hinge & Latch mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular basis for the disruption of Keap1–Nrf2 interaction via Hinge & Latch mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Keap1-BTB Protein Is an Adaptor That Bridges Nrf2 to a Cul3-Based E3 Ligase: Oxidative Stress Sensing by a Cul3-Keap1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Structure-Function Studies of the Cul3/Rbx1:Keap1 E3 Ubiquitin Ligase Complex - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 16. Molecular Determinants of Epidermal Growth Factor Binding: A Molecular Dynamics Study | PLOS One [journals.plos.org]
- 17. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Aminothiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the design and synthesis of a diverse array of biologically active compounds. Its inherent drug-like properties and synthetic accessibility have made it a focal point for the development of novel therapeutics targeting a wide range of diseases, from cancer and inflammation to metabolic disorders and infectious diseases. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aminothiophene analogs, offering a comprehensive resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.
Core Synthesis: The Gewald Reaction
The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst (e.g., morpholine or triethylamine).[1][3][4] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent Thorpe-Ziegler cyclization to afford the 2-aminothiophene ring system.[1][4]
Detailed Experimental Protocol: Gewald Synthesis of 2-Amino-4-phenyl-5-benzoylthiophene-3-carbonitrile
This protocol provides a representative example of the Gewald synthesis.
Materials:
-
Acetophenone (1 equivalent)
-
Malononitrile (1 equivalent)
-
Elemental Sulfur (1.1 equivalents)
-
Morpholine (0.5 equivalents)
-
Ethanol (solvent)
Procedure:
-
A mixture of acetophenone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is stirred in ethanol.
-
Morpholine (0.5 equivalents) is added dropwise to the stirring mixture at room temperature.
-
The reaction mixture is then heated to reflux (approximately 78°C) and maintained for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials and soluble impurities.
-
The solid is then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the purified 2-amino-4-phenyl-5-benzoylthiophene-3-carbonitrile.
-
The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Characterization Data (Hypothetical):
-
1H NMR (400 MHz, CDCl3) δ: 7.85-7.75 (m, 2H, Ar-H), 7.60-7.40 (m, 8H, Ar-H), 4.85 (s, 2H, NH2).
-
13C NMR (101 MHz, CDCl3) δ: 192.5 (C=O), 160.1, 145.2, 138.7, 134.5, 132.8, 130.1, 129.5, 128.9, 128.6, 115.8 (Ar-C), 115.2 (CN), 90.5 (C-3).
-
MS (ESI) m/z: [M+H]+ calculated for C18H12N2OS: 317.07; found: 317.08.
Structure-Activity Relationship (SAR) Studies
The SAR of 2-aminothiophene analogs is highly dependent on the nature and position of substituents on the thiophene ring and the 2-amino group. These modifications influence the compound's potency, selectivity, and pharmacokinetic properties.
2-Aminothiophene Analogs as Kinase Inhibitors
Kinases are a major class of drug targets, and 2-aminothiophene derivatives have shown significant potential as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).
EGFR Inhibitors:
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.[5][6] 2-Aminothiophene-based compounds have been developed as potent EGFR inhibitors. The general SAR for these inhibitors indicates that:
-
Aromatic substitutions at the 4- and 5-positions are critical for binding to the ATP pocket of the kinase domain.
-
Small, electron-withdrawing groups on the 4-phenyl ring can enhance activity.[7]
-
Modification of the 3-carboxamide or 3-carbonitrile group can modulate potency and selectivity.
Caption: EGFR Signaling Pathway and Inhibition by 2-Aminothiophene Analogs.
Table 1: SAR of 2-Aminothiophene Analogs as EGFR Inhibitors
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at C3) | IC50 (nM) vs. EGFR | Reference |
| 1a | Phenyl | H | -COOEt | 150 | [7] |
| 1b | 4-Chlorophenyl | H | -COOEt | 85 | [7] |
| 1c | 4-Methoxyphenyl | H | -COOEt | 210 | [7] |
| 1d | Phenyl | Benzoyl | -CN | 45 | [8] |
| 1e | 4-Fluorophenyl | Benzoyl | -CN | 30 | [8] |
PI3K Inhibitors:
The PI3K/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer.[9] 2-Aminothiophene derivatives have been identified as potent and selective PI3K inhibitors.[10] Key SAR findings include:
-
A morpholine-containing substituent at the 5-position is often crucial for potent PI3Kα inhibition.
-
Aromatic or heteroaromatic groups at the 4-position contribute to binding affinity.
-
The 3-carboxamide group can be replaced with bioisosteres to fine-tune activity and properties.[10]
Table 2: SAR of 2-Aminothiophene Analogs as PI3Kα Inhibitors
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at C3) | IC50 (nM) vs. PI3Kα | Reference |
| 2a | 4-Indazolyl | 4-Morpholinyl | -CONH2 | 5.2 | [10] |
| 2b | Phenyl | 4-Morpholinyl | -CONH2 | 12.8 | [10] |
| 2c | 4-Indazolyl | 4-Morpholinyl | -CN | 25.1 | [10] |
| 2d | 4-Indazolyl | H | -CONH2 | >1000 | [10] |
2-Aminothiophene Analogs as GLP-1R Positive Allosteric Modulators (PAMs)
Glucagon-like peptide-1 receptor (GLP-1R) is a key target for the treatment of type 2 diabetes.[11][12] 2-Aminothiophene derivatives have emerged as a novel class of small-molecule positive allosteric modulators (PAMs) of GLP-1R, enhancing the receptor's response to its endogenous ligand.[11][12]
Caption: GLP-1R Signaling and Positive Allosteric Modulation.
Table 3: SAR of 2-Aminothiophene Analogs as GLP-1R PAMs
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at C3) | EC50 (µM) in presence of GLP-1 | Reference |
| 3a | Cyclohexyl | H | -COOEt | 5.8 | [11] |
| 3b | Phenyl | H | -COOEt | 12.3 | [11] |
| 3c | Cyclohexyl | H | -CONH2 | 8.2 | [11] |
| 3d | Cyclohexyl | Methyl | -COOEt | 3.1 | [11] |
2-Aminothiophene Analogs with Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. 2-Aminothiophene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][13]
Table 4: Antimicrobial Activity of 2-Aminothiophene Analogs
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at C3) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 4a | Phenyl | H | -COOEt | 16 | 32 | [13] |
| 4b | 4-Chlorophenyl | H | -COOEt | 8 | 16 | [13] |
| 4c | 4-Nitrophenyl | H | -COOEt | 4 | 8 | [13] |
| 4d | Phenyl | Benzoyl | -CN | 8 | 16 | [2] |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of 2-aminothiophene analogs against a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (2-aminothiophene analogs) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense into a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the assay buffer and add it to the wells containing the compounds.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be close to its Km value for the specific kinase.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation of the substrate.
-
Signal Detection: Stop the reaction and detect the amount of product formed (phosphorylated substrate) or the amount of ATP consumed using a suitable detection reagent. For example, in the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 2-aminothiophene analogs against bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and the positive control antibiotic in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of 2-aminothiophene analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[13][14]
Conclusion
The 2-aminothiophene scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The synthetic tractability of the Gewald reaction allows for the facile generation of diverse libraries of analogs, enabling extensive SAR exploration. As demonstrated in this guide, systematic modifications of the substituents on the thiophene ring can lead to potent and selective modulators of a variety of biological targets. The detailed experimental protocols and SAR data presented herein provide a valuable resource for researchers aiming to harness the full potential of this remarkable heterocyclic core in their drug discovery endeavors. Future work in this area will likely focus on the development of more complex and highly functionalized 2-aminothiophene derivatives with improved pharmacological profiles and novel mechanisms of action.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Methodological & Application
Synthesis of 2-Amino-3-(2-chlorobenzoyl)thiophene via Gewald Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Amino-3-(2-chlorobenzoyl)thiophene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the Gewald reaction, a versatile and efficient method for the formation of polysubstituted 2-aminothiophenes.
Introduction
2-Amino-3-aroylthiophenes are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The target molecule, this compound, serves as a crucial building block for the synthesis of thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine derivatives, which are scaffolds for various therapeutic agents. The Gewald reaction, a one-pot multicomponent reaction, offers a straightforward and atom-economical approach to this important synthetic intermediate.[1]
The reaction proceeds through the condensation of a ketone (2-chloroacetophenone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[2][3] This methodology is widely adopted for its operational simplicity and the ability to generate a diverse range of substituted 2-aminothiophenes.[4][5]
Reaction Scheme
The overall reaction for the synthesis of this compound via the Gewald reaction is depicted below:
Caption: General scheme of the Gewald reaction for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.55 g | 10 |
| Malononitrile | CH₂(CN)₂ | 66.06 | 0.66 g | 10 |
| Sulfur | S₈ | 256.52 | 0.32 g | 1.25 |
| Morpholine | C₄H₉NO | 87.12 | 0.87 g (1 mL) | 10 |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroacetophenone (1.55 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 1.25 mmol), and ethanol (20 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add morpholine (0.87 g, 1 mL, 10 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to afford pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven at 50-60 °C.
Quantitative Data
| Parameter | Value |
| Yield | Typically 75-85% |
| Purity | >98% (by HPLC) |
| Melting Point | 138-140 °C |
Characterization Data
The structure of the synthesized this compound can be confirmed by the following spectroscopic methods.
1H NMR (400 MHz, CDCl3, δ ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.45 | m | 4H | Aromatic protons (chlorophenyl ring) |
| 6.85 | d, J=5.6 Hz | 1H | Thiophene H-5 |
| 6.20 | d, J=5.6 Hz | 1H | Thiophene H-4 |
| 5.80 | br s | 2H | -NH₂ |
13C NMR (100 MHz, CDCl3, δ ppm):
| Chemical Shift (ppm) | Assignment |
| 185.0 | C=O |
| 163.5 | C-2 (Thiophene) |
| 138.0 | Aromatic C (quaternary) |
| 132.5 | Aromatic CH |
| 131.0 | Aromatic C-Cl |
| 129.5 | Aromatic CH |
| 128.0 | Aromatic CH |
| 127.0 | Aromatic CH |
| 125.0 | C-4 (Thiophene) |
| 120.0 | C-5 (Thiophene) |
| 115.0 | C-3 (Thiophene) |
IR (KBr, cm-1):
| Wavenumber (cm⁻¹) | Assignment |
| 3450, 3340 | N-H stretching (asymmetric and symmetric) |
| 1620 | C=O stretching (benzoyl) |
| 1580 | N-H bending |
| 1450 | C=C stretching (aromatic) |
| 750 | C-Cl stretching |
Mass Spectrometry (EI, 70 eV):
-
m/z (%): 237 (M+, 100), 202 ([M-Cl]+, 45), 111 (benzoyl fragment, 80).
Workflow and Mechanism
The synthesis and characterization process can be visualized as a streamlined workflow.
Caption: Workflow for the synthesis and characterization of this compound.
The mechanism of the Gewald reaction is a well-established multi-step process.[3]
References
Synthesis of Thieno[3,2-f]triazolo[4,3-a]diazepines: An Application Note and Detailed Protocol
Synthesis of Thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines, a class of heterocyclic compounds with significant therapeutic potential. The protocol is based on a multi-step synthetic route involving the formation of a thieno[3,2-f][1][3]diazepine core, followed by annulation of the triazole ring. This application note includes a comprehensive experimental procedure, a summary of reaction yields, and a visual representation of the synthetic workflow to aid in the successful replication of this synthesis.
Introduction
Thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines are a class of fused heterocyclic compounds that have attracted considerable attention in medicinal chemistry.[4] Their structural similarity to benzodiazepines has led to the exploration of their activity as central nervous system agents.[4] Furthermore, derivatives of this scaffold have been investigated for a range of pharmacological activities, including as anti-ischemic, anti-asthmatic, and anti-allergic agents, as well as gastro-intestinal protectors. This protocol details a reliable synthetic pathway to access this important molecular framework.
Synthetic Pathway Overview
The synthesis of the target thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine derivative proceeds through a three-step sequence starting from a 5-(2-chlorophenyl)-8-(substituted-carbonyl)-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepin-2-one. The key transformations involve the conversion of the diazepinone to the corresponding hydrazino derivative, followed by cyclization with an orthoacetate to form the fused triazole ring.
Caption: Synthetic workflow for the preparation of Thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines.
Experimental Protocols
Step 1: Synthesis of 5-(2-chlorophenyl)-8-(isopropylthiomethyl-carbonyl)-2-hydrazino-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepine [1]
-
Materials:
-
Procedure:
-
To a two-liter reactor under a nitrogen atmosphere, add 5-(2-chlorophenyl)-8-(isopropylthiomethyl-carbonyl)-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepin-2-one (42.5 g) and methanol (1 L).
-
Add hydrazine hydrate (19.06 g) to the suspension.
-
Stir the suspension at room temperature (25°C) for 90 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Heat the reaction mixture to 40°C for 30 minutes.
-
Allow the mixture to cool to room temperature and continue stirring for one hour to ensure completion of the reaction.
-
Filter the resulting precipitate.
-
Wash the filtered solid with methanol and then with diethyl ether.
-
Dry the product to obtain 36.4 g of the title compound.
-
Step 2: Synthesis of 6-(2-chlorophenyl)-9-(isopropylthiomethyl-carbonyl)-7,8,9,10-tetrahydro-1-methyl-4H-pyrido[4',3':4,5]thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine [1]
-
Materials:
-
Procedure:
-
In a one-liter reactor under a nitrogen atmosphere, combine 5-(2-chlorophenyl)-8-(isopropylthiomethyl-carbonyl)-2-hydrazino-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepine (32.4 g), methanol (600 ml), and triethylorthoacetate (45 g).
-
Heat the suspension to reflux. A clear solution should form after approximately 15 minutes of refluxing.
-
Continue to reflux for a total of 90 minutes. A precipitate will form after about 45 minutes.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Cool the reaction mixture.
-
Filter the precipitate and wash with methanol followed by diethyl ether.
-
Dry the product at room temperature and then overnight at 110°C under reduced pressure to yield 30.3 g of the final product.
-
Data Presentation
| Step | Product Name | Starting Material | Reagents | Yield (%) |
| 1 | 5-(2-chlorophenyl)-8-(isopropylthiomethyl-carbonyl)-2-hydrazino-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepine | 5-(2-chlorophenyl)-8-(isopropylthiomethyl-carbonyl)-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepin-2-one | Hydrazine hydrate, Methanol | 83% |
| 2 | 6-(2-chlorophenyl)-9-(isopropylthiomethyl-carbonyl)-7,8,9,10-tetrahydro-1-methyl-4H-pyrido[4',3':4,5]thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine | 5-(2-chlorophenyl)-8-(isopropylthiomethyl-carbonyl)-2-hydrazino-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f][1][3]diazepine | Triethylorthoacetate, Methanol | 89% |
Conclusion
This application note provides a detailed and reproducible protocol for the synthesis of a substituted thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine. The described methodology offers high yields and a straightforward procedure, making it a valuable tool for researchers in the fields of medicinal chemistry and drug discovery. The provided workflow diagram and data table facilitate a clear understanding of the synthetic process and expected outcomes.
References
- 1. GB2243829A - Preparation of thieno-triszolo-diazepine derivatives - Google Patents [patents.google.com]
- 2. Synthesis of new tricyclic 5,6-dihydro-4 H-benzo[ b][1,2,4]triazolo[1,5- d][1,4]diazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2001083440A2 - Synthesis and use of thienotriazolodiazepines - Google Patents [patents.google.com]
- 4. grokipedia.com [grokipedia.com]
Application of 2-Amino-3-benzoylthiophene Scaffolds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-3-benzoylthiophene scaffold, the core structure of "2-Amino-3-(2-chlorobenzoyl)thiophene," is a privileged pharmacophore in medicinal chemistry. While the parent compound often serves as a synthetic precursor, its derivatives have emerged as potent modulators of various biological targets, demonstrating significant therapeutic potential. This document provides detailed application notes and experimental protocols for key areas where this chemical motif has been successfully employed, including as allosteric modulators of G-protein coupled receptors and as inhibitors of cancer cell proliferation.
Allosteric Modulation of the A₁ Adenosine Receptor
Derivatives of 2-amino-3-benzoylthiophene are well-established as positive allosteric modulators (PAMs) of the A₁ adenosine receptor (A₁AR).[1][2][3][4][5] These compounds do not directly activate the receptor but enhance the binding and functional activity of the endogenous agonist, adenosine.[3][5] This allosteric modulation offers a sophisticated approach to fine-tuning A₁AR signaling, which is implicated in cardiovascular function, pain, and neurological disorders.[4][6] The therapeutic advantage of PAMs lies in their ability to amplify the physiological response to adenosine in a spatially and temporally controlled manner, potentially reducing the side effects associated with direct agonists.[4][5]
Quantitative Data: A₁AR Allosteric Modulator Activity
The following table summarizes the activity of representative 2-amino-3-benzoylthiophene derivatives as A₁AR PAMs.
| Compound ID | Structure | Assay Type | Agonist | EC₅₀ / IC₅₀ (nM) | Fold Shift | Reference |
| PD 81,723 | 2-amino-4,5-dimethyl-3-(3-(trifluoromethyl)benzoyl)thiophene | cAMP accumulation | CPA | - | up to 19-fold | [3] |
| TRR469 | 2-amino-3-(4-chlorobenzoyl)-4-[(4-(4-chlorophenyl)piperazin-1-yl)methyl]-5-phenylthiophene | Radioligand Binding | Adenosine | - | 33-fold increase in affinity | [6] |
| Compound 8f | 2-amino-3-(4-chlorobenzoyl)-4-[(4-(4-chlorophenyl)piperazin-1-yl)methyl]thiophene | cAMP accumulation | CPA | - | - | [1] |
| Compound 8j | 2-amino-3-(4-chlorobenzoyl)-4-[(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl]thiophene | cAMP accumulation | CPA | - | - | [1] |
CPA: N⁶-cyclopentyladenosine
Experimental Protocol: cAMP Accumulation Assay for A₁AR PAMs
This protocol details a functional assay to assess the ability of test compounds to enhance A₁AR-mediated inhibition of cyclic AMP (cAMP) production.
Materials:
-
HEK293 or CHO cells stably expressing the human A₁ adenosine receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
A₁AR agonist (e.g., N⁶-cyclopentyladenosine, CPA).
-
Test compounds (2-amino-3-benzoylthiophene derivatives).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Culture A₁AR-expressing cells to 80-90% confluency.
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Pre-incubation: Wash cells with assay buffer and pre-incubate with 0.5 mM IBMX in assay buffer for 15-30 minutes at 37°C to inhibit phosphodiesterase activity.
-
Compound Addition: Add test compounds at various concentrations to the cells.
-
Agonist Stimulation: Add a sub-maximal concentration (e.g., EC₂₀) of the A₁AR agonist (CPA) to the wells. Include control wells with agonist alone and vehicle control.
-
Forskolin Stimulation: Stimulate cAMP production by adding a final concentration of 1-10 µM forskolin to all wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves for the test compounds in the presence of the agonist. Calculate the fold shift in the agonist's EC₅₀ and the maximal enhancement of inhibition.
Signaling Pathway: A₁ Adenosine Receptor
Caption: A₁AR signaling pathway and the effect of a Positive Allosteric Modulator (PAM).
Inhibition of Tubulin Polymerization
Certain 2-amino-3-benzoylthiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[3] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, primarily in the G2/M phase, and subsequently lead to apoptosis in cancer cells. This mechanism of action is shared by several clinically successful anticancer drugs.
Quantitative Data: Antiproliferative and Tubulin Polymerization Inhibition Activity
| Compound | Cell Line | IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various cancer cell lines | Sub-nanomolar | Not specified | [3] |
| Compound 5g | L1210, FM3A, Molt/4, CEM, HeLa | 0.096 - 0.21 | Comparable to Combretastatin A-4 | [7] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of test compounds on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin protein (>99%).
-
GTP solution.
-
Tubulin Polymerization Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Fluorescent reporter (e.g., DAPI).
-
Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as stabilizer).
-
384-well, black, clear-bottom plates.
-
Temperature-controlled microplate reader with fluorescence detection.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of test compounds and controls. Prepare the final Tubulin Polymerization Buffer containing GTP and the fluorescent reporter. Keep all reagents on ice.
-
Assay Plate Preparation: Add 1 µL of each compound dilution or control to the wells of the 384-well plate.
-
Initiation of Polymerization: On ice, add tubulin protein to the cold Tubulin Polymerization Buffer to a final concentration of 3 mg/mL. Dispense the tubulin solution into the wells of the assay plate.
-
Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximal polymer mass. Determine the IC₅₀ value for inhibitory compounds.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Cytostatic Activity in Cancer Cell Lines
Derivatives of 2-aminothiophene have demonstrated selective cytostatic effects against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[8] These compounds can suppress protein synthesis and induce cell cycle arrest, leading to apoptosis.[8]
Quantitative Data: Cytostatic Activity
| Compound Class | Cell Lines | IC₅₀ Range | Effect | Reference |
| 2-aminothiophene-3-carboxylic acid ester derivatives | T-cell lymphoma, prostate cancer, kidney carcinoma, hepatoma | High nanomolar | G1 phase arrest, apoptosis | [8] |
| Various 2-aminothiophene derivatives | HeLa, PANC-1 | 5-50 µM | Cell cycle interference | [9] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines and a non-cancerous control cell line.
-
Complete cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Logical Relationship: From Compound to Cellular Effect
Caption: Logical flow from compound interaction to cytostatic effect.
Positive Allosteric Modulation of the Glucagon-Like Peptide-1 Receptor (GLP-1R)
More recently, the 2-aminothiophene scaffold has been explored for the development of PAMs for the GLP-1 receptor.[10] GLP-1R is a key target in the treatment of type 2 diabetes and obesity.[11] PAMs of GLP-1R offer the potential for improved glycemic control with a lower risk of hypoglycemia compared to direct agonists.
Quantitative Data: GLP-1R PAM Activity
| Compound Class | Assay Type | Effect | In Vivo Efficacy | Reference |
| 2-aminothiophene-3-arylketone analogue 7 | Insulin Secretion Assay | ~2-fold increase at 5 µM with 10 nM GLP-1 | Lowered blood glucose by 50% after 60 min at 10 mg/kg in mice | [11] |
| 2-AT-based compounds S-1 and S-2 | Luciferase Reporter Assay | Increased GLP-1R activity | Not specified | [10] |
Experimental Protocol: Luciferase Reporter Assay for GLP-1R Activity
This assay measures the activation of GLP-1R by monitoring the downstream production of cAMP via a luciferase reporter system.
Materials:
-
HEK293 cells co-transfected with human GLP-1R and a cAMP-responsive luciferase reporter plasmid (e.g., CRE-luciferase).
-
Cell culture medium.
-
Assay buffer.
-
GLP-1 peptide.
-
Test compounds.
-
Luciferase substrate.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding: Culture the transfected cells and seed them into 96-well plates.
-
Compound and GLP-1 Addition: Add test compounds at various concentrations, followed by the addition of a fixed concentration of GLP-1.
-
Incubation: Incubate the cells for a specified period (e.g., 3-6 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity by adding the luciferase substrate and reading the luminescence on a plate reader.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., total protein concentration). Generate dose-response curves to determine the EC₅₀ and maximal potentiation by the test compounds.
Signaling Pathway: GLP-1 Receptor
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 3. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric enhancers of A1 adenosine receptors: state of the art and new horizons for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric modulators of the adenosine A1 receptor: synthesis and pharmacological evaluation of 4-substituted 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abscience.com.tw [abscience.com.tw]
Application Notes and Protocols for the Characterization of 2-Amino-3-(2-chlorobenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2-Amino-3-(2-chlorobenzoyl)thiophene. The methods described herein are essential for identity confirmation, purity assessment, and structural elucidation of this compound, which is a key intermediate in the synthesis of various pharmaceutical agents.[1][2]
Overview of Analytical Strategy
The characterization of this compound requires a multi-faceted analytical approach. Chromatographic techniques are employed for separation and quantification of the main compound and any impurities, while spectroscopic methods provide detailed structural information.
Caption: Overall analytical workflow for the characterization of this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating reversed-phase HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[3]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50) |
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 1. Filter and degas both solutions.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to achieve a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks detected.
Caption: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, it can be used to identify residual solvents and related volatile impurities.
Table 2: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min |
| Injection Port Temp | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.
-
GC-MS Setup: Configure the GC-MS system with the parameters listed in Table 2.
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Interpretation: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The molecular ion peak and characteristic fragmentation patterns will confirm the identity of the compound and any impurities.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural assignment.[4]
Table 3: Predicted NMR Data
| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) and Multiplicity |
| ¹H NMR | CDCl₃ | ~7.3-7.6 (m, 4H, Ar-H of chlorobenzoyl), ~6.0-7.0 (m, 2H, thiophene-H), ~5.5-6.5 (br s, 2H, -NH₂) |
| ¹³C NMR | CDCl₃ | ~185-195 (C=O), ~110-150 (aromatic and thiophene carbons) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).
-
Spectral Interpretation: Assign the observed signals to the respective protons and carbons in the molecular structure. 2D NMR techniques (COSY, HSQC) can be used for more complex assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Amino group, two bands expected |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic and thiophene C-H |
| C=O Stretch (Ketone) | 1630-1680 | Benzoyl carbonyl |
| C=C Stretch (Aromatic) | 1400-1600 | Aromatic and thiophene rings |
| C-N Stretch | 1250-1350 | Amino group |
| C-Cl Stretch | 700-800 | Chloro-substituent |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis or as a preliminary identification tool. A structurally similar compound, 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, shows a UV absorption maximum at 243 nm.[5] Thiophene itself and its derivatives typically exhibit strong absorption in the UV region.[6]
Table 5: UV-Visible Spectroscopic Data
| Parameter | Value |
| Solvent | Methanol or Ethanol |
| λmax | ~240-260 nm and potentially a longer wavelength shoulder |
Experimental Protocol: UV-Visible Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a UV-transparent solvent like methanol.
-
Blank Correction: Record a baseline spectrum using the pure solvent.
-
Spectrum Acquisition: Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | 40017-58-1 [chemicalbook.com]
- 2. 2-Amino-3-(2-chlorobenzoyl)-thiophene [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
Application Notes and Protocols for the Analysis of 2-Amino-3-(2-chlorobenzoyl)thiophene by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(2-chlorobenzoyl)thiophene is a key intermediate in the synthesis of various pharmaceutically active compounds. Its accurate identification and quantification are crucial for ensuring the quality and purity of final drug products. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are essential for quality control, impurity profiling, and research and development in the pharmaceutical industry. The compound is notably a precursor in the synthesis of the thienodiazepine drug, etizolam, and has been identified in illicit tablet seizures, highlighting the importance of robust analytical methods for its detection.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC with UV detection is a widely used technique for the analysis of aromatic compounds like this compound. The method provides excellent resolution and sensitivity for quantification.
Experimental Protocol: HPLC-UV
A stability-indicating RP-HPLC method developed for etizolam can be adapted for its precursor, this compound.[2][3]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient elution recommended for optimal separation) |
| Gradient Program | Start with a higher aqueous percentage and gradually increase the organic phase (acetonitrile) over the run to elute the compound and any impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 28 °C[4] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[2] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 100 µg/mL. Further dilute to prepare working standards for calibration.
-
Sample Solution (from tablets): Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a target concentration of the analyte and dissolve it in the mobile phase or a suitable solvent. Sonicate for 15 minutes to ensure complete dissolution and then dilute to the final desired concentration. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Data Presentation: HPLC Quantitative Analysis
The following table is a representative example of quantitative data that can be obtained from an HPLC analysis.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 5.2 | 125430 | 10.0 |
| Standard 2 | 5.2 | 251050 | 20.0 |
| Standard 3 | 5.2 | 502100 | 40.0 |
| Sample 1 | 5.2 | 378540 | 30.2 |
| Sample 2 | 5.2 | 381230 | 30.4 |
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and confirmation of this compound, particularly in complex matrices or for impurity profiling. The mass spectrum provides a unique fingerprint of the molecule, allowing for unambiguous identification.
Experimental Protocol: GC-MS
The following protocol is based on general methods for the analysis of drugs of abuse and their precursors found in seized materials.[5][6]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
Electron Ionization (EI) source
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| GC Column | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C, and hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | 50-500 amu (full scan mode) |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a volatile organic solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Dilute as necessary for analysis.
-
Sample Solution (from tablets): Extract the powdered tablet sample with a suitable organic solvent (e.g., methanol). Centrifuge to remove insoluble excipients. The supernatant can be directly injected or further diluted if necessary. A simple liquid-liquid extraction may also be employed for sample clean-up.[5]
Data Presentation: GC-MS Quantitative Analysis
The following table is a representative example of quantitative data that can be obtained from a GC-MS analysis using a suitable internal standard.
| Sample ID | Retention Time (min) | Target Ion (m/z) | Peak Area | Concentration (ng/mL) |
| Standard 1 | 12.5 | 237 | 85430 | 50 |
| Standard 2 | 12.5 | 237 | 171050 | 100 |
| Standard 3 | 12.5 | 237 | 342100 | 200 |
| Sample 1 | 12.5 | 237 | 258540 | 151.5 |
| Sample 2 | 12.5 | 237 | 261230 | 153.1 |
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quantitative analysis, while the GC-MS method offers definitive identification and is invaluable for impurity profiling and forensic applications. Proper method validation should be performed in accordance with regulatory guidelines to ensure the accuracy, precision, and reliability of the analytical data.
References
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidine-Based Anticonvulsant Agents from 2-Amino-3-(2-chlorobenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its fused heterocyclic derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] The thieno[2,3-d]pyrimidine core, in particular, has been identified as a promising framework for the development of novel anticonvulsant agents.[2][3] These compounds are structurally analogous to purines and have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[2] This document outlines a detailed protocol for the synthesis of a potential anticonvulsant agent, a 4-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one derivative, utilizing "2-Amino-3-(2-chlorobenzoyl)thiophene" as a key starting material. The proposed synthetic pathway involves a critical Beckmann rearrangement to form the necessary amide intermediate for the subsequent cyclization into the thieno[2,3-d]pyrimidine ring system.
Proposed Synthetic Pathway
The conversion of this compound to the target thieno[2,3-d]pyrimidine anticonvulsant is a multi-step process. The key challenge lies in transforming the 3-benzoyl group into a functionality suitable for pyrimidine ring formation. A proposed and chemically sound method to achieve this is through the formation of an oxime, followed by a Beckmann rearrangement to yield a 3-carboxamido-thiophene derivative. This intermediate can then be cyclized to form the desired thieno[2,3-d]pyrimidin-4(3H)-one.
Caption: Proposed synthesis of a thieno[2,3-d]pyrimidine anticonvulsant.
Experimental Protocols
Protocol 1: Synthesis of this compound Oxime
This protocol describes the conversion of the ketone in the starting material to its corresponding oxime.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).
-
Add hydroxylamine hydrochloride (12 mmol) and pyridine (20 mmol) to the solution.
-
Attach a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain the crude oxime.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the purified oxime.
Protocol 2: Beckmann Rearrangement to 2-Amino-3-(N-(2-chlorophenyl)carboxamido)thiophene
This protocol outlines the rearrangement of the oxime intermediate to the corresponding amide, a crucial step for the subsequent cyclization. The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[3][4][5]
Materials:
-
This compound Oxime (from Protocol 1)
-
Polyphosphoric acid (PPA) or p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (if using TsCl)
-
Pyridine (if using TsCl)
-
Sodium bicarbonate solution (aqueous)
-
Deionized water
Procedure (using Polyphosphoric Acid):
-
Place the dried oxime (8 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (20 g) and heat the mixture to 120-130 °C with stirring for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude amide by recrystallization or column chromatography.
Protocol 3: Cyclization to 4-(2-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
This final step involves the formation of the pyrimidine ring to yield the target anticonvulsant agent.
Materials:
-
2-Amino-3-(N-(2-chlorophenyl)carboxamido)thiophene (from Protocol 2)
-
Triethyl orthoformate
-
Anhydrous Formamide or Acetic Anhydride
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, suspend the amide (5 mmol) in triethyl orthoformate (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 8-10 hours.
-
Alternatively, the amide can be heated in formamide at 180-190 °C for 4-6 hours.
-
After cooling, the product often precipitates. If not, the excess reagent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified 4-(2-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Quantitative Data Summary
The following table summarizes representative data for thieno[2,3-d]pyrimidine derivatives evaluated for anticonvulsant activity. The data is compiled from literature sources on analogous compounds to provide a benchmark for expected results.[6]
| Compound ID | R Group (at position 2) | Yield (%) | M.P. (°C) | Anticonvulsant Activity (MES Test) | Neurotoxicity (Rotarod Test) |
| TP-1 | Methyl | 75 | 240-242 | Moderate Protection | Not Reported |
| TP-2 | Ethyl | 81 | 228-230 | Significant Protection | Not Reported |
| TP-3 | Propyl | 78 | 215-217 | Significant Protection | Not Reported |
| Phenytoin | (Standard) | - | - | ED₅₀ ≈ 9.5 mg/kg | TD₅₀ ≈ 45 mg/kg |
Note: The data presented are for illustrative purposes based on published results for similar compound classes and may not reflect the exact outcomes for the specific compound synthesized in this protocol.
Workflow for Synthesis and Evaluation
The overall process from synthesis to biological evaluation follows a structured workflow.
Caption: Workflow from synthesis to anticonvulsant evaluation.
Proposed Mechanism of Action and Signaling Pathway
The precise mechanism of action for novel anticonvulsant agents requires extensive investigation. However, based on existing research on related compounds, several plausible pathways can be considered. Many anticonvulsants exert their effects by modulating ion channels or enhancing inhibitory neurotransmission.[7][8] Thienopyrimidines have been specifically investigated as antagonists of glutamate receptors, suggesting a role in reducing excitatory neurotransmission.[9]
A plausible mechanism for the synthesized thieno[2,3-d]pyrimidine derivative involves the modulation of voltage-gated sodium channels (VGSCs) or antagonism at excitatory amino acid (EAA) receptors like the NMDA or AMPA receptors. By blocking these channels or receptors, the compound could reduce excessive neuronal firing and prevent the spread of seizure activity.
Caption: Plausible anticonvulsant mechanisms of action.
References
- 1. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jocpr.com [jocpr.com]
- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 9. [Thieno[2,3-d]pyrimidines as antagonists of the glutamate receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Allosteric Modulation of Adenosine A1 Receptor by 2-Amino-3-benzoylthiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adenosine A1 receptor (A1R), a class A G protein-coupled receptor (GPCR), is a critical regulator of cellular activity in various tissues, including the brain, heart, and adipose tissue.[1] Its activation by endogenous adenosine leads to inhibitory effects, primarily through coupling to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[1][2] This positions the A1R as a promising therapeutic target for conditions like ischemia, neuropathic pain, and cardiac arrhythmias.[3][4] However, the development of orthosteric agonists has been hampered by on-target side effects due to the ubiquitous expression of the receptor.[3]
Allosteric modulators offer a promising alternative by binding to a topographically distinct site on the receptor, thereby "fine-tuning" the response to endogenous adenosine.[5][6] This approach can lead to greater subtype selectivity and a more localized therapeutic effect, as the modulators primarily act where and when endogenous adenosine levels are elevated, such as in diseased or ischemic tissues.[5][6] The 2-amino-3-benzoylthiophene scaffold represents the first and most well-characterized class of positive allosteric modulators (PAMs) for the A1R.[5][6] These compounds have been shown to enhance the binding and function of A1R agonists by slowing their dissociation rate.[7][8]
This document provides detailed application notes, quantitative data summaries, and experimental protocols for studying the allosteric modulation of the A1R by 2-amino-3-benzoylthiophenes.
Data Presentation: Quantitative Analysis of 2-Amino-3-benzoylthiophene Analogs
The following tables summarize the quantitative data for key 2-amino-3-benzoylthiophene derivatives, highlighting their potency and efficacy as allosteric modulators of the adenosine A1 receptor. The lead compound, PD 81,723, serves as a benchmark for comparison.
Table 1: Allosteric Enhancement of Agonist Binding to the Adenosine A1 Receptor
| Compound ID | Modifications from PD 81,723 Scaffold | Assay Type | Key Parameters | Reference |
| PD 81,723 | (2-amino-4,5-dimethyl-3-thienyl)[3-(trifluoromethyl)phenyl]methanone | [³H]CHA Dissociation | Slows dissociation | [9] |
| [³H]CHA Binding | Stimulates binding up to 45% at 10 µM | [7] | ||
| Compound 12b | 4,5-Diethyl substitution on thiophene ring | [³H]CPA Binding Enhancement | EC₅₀ lower than PD 81,723 | [10] |
| Compound 12e | 4,5-Di-n-propyl substitution on thiophene ring | [³H]CPA Binding Enhancement | EC₅₀ lower than PD 81,723 | [10] |
| Compound 12j | 4,5-Tetrahydrobenzo substitution on thiophene ring | [³H]CPA Binding Enhancement | EC₅₀ lower than PD 81,723 | [10] |
| Compound 12n | 4,5-Tetrahydrobenzo substitution with modification on benzoyl ring | [³H]CPA Binding Enhancement | EC₅₀ lower than PD 81,723 | [10] |
| Compound 12u | 4,5-Tetrahydrobenzo substitution with modification on benzoyl ring | [³H]CPA Binding Enhancement | EC₅₀ lower than PD 81,723 | [10] |
| TRR469 | C-5 aryl derivative | Adenosine Affinity Increase | 33-fold increase | [4] |
| Allosteric Cooperativity (α) | 26.3 | [4] |
Abbreviations: [³H]CHA - [³H]N⁶-cyclohexyladenosine; [³H]CPA - [³H]N⁶-cyclopentyladenosine; EC₅₀ - Half maximal effective concentration.
Table 2: Functional Activity of 2-Amino-3-benzoylthiophenes at the Adenosine A1 Receptor
| Compound ID | Assay Type | Effect | Key Parameters | Reference |
| PD 81,723 | Forskolin-stimulated cAMP accumulation in FRTL-5 cells | Inhibition of cAMP accumulation (agonist effect) | Up to 55% inhibition in absence of agonist | [7] |
| Potentiation of CPA response | Up to 19-fold leftward shift in CPA concentration-response curve | [7] | ||
| Compounds 15, 16, 19, 20 | cAMP reduction in CHO cells expressing human A1R | Allosteric enhancement | Nearly as efficacious as PD 81,723 | [11] |
| MIPS521 | cAMP accumulation assay | Potentiation of orthosteric agonists | Logαβ values between 1.17 and 1.57 for various agonists | [12] |
Abbreviations: CPA - N⁶-cyclopentyladenosine; FRTL-5 - Fischer Rat Thyroid-5 cells; CHO - Chinese Hamster Ovary cells; Logαβ - Cooperativity operator incorporating allosteric effects on affinity and efficacy.
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by an agonist initiates a signaling cascade primarily mediated by the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequently reduced protein kinase A (PKA) activity. The dissociated Gβγ subunits can also modulate other effectors, such as ion channels and phospholipase C.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Allosteric Enhancement
This protocol is designed to assess the ability of 2-amino-3-benzoylthiophene compounds to enhance the binding of a radiolabeled agonist to the A1R.
Materials:
-
Cell membranes expressing the adenosine A1 receptor (e.g., from rat brain or CHO cells stably expressing A1R).
-
Radiolabeled A1R agonist (e.g., [³H]N⁶-cyclohexyladenosine, [³H]CHA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (2-amino-3-benzoylthiophenes) dissolved in DMSO.
-
Non-specific binding control: A high concentration of an unlabeled A1R agonist (e.g., 10 µM N⁶-cyclopentyladenosine, CPA).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., 1 nM [³H]CHA), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage enhancement of specific binding against the concentration of the test compound to determine the EC₅₀.
Caption: Radioligand Binding Assay Workflow.
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the functional consequence of A1R activation—the inhibition of cAMP production. It is used to determine the efficacy of allosteric modulators as both direct agonists and as enhancers of an orthosteric agonist's effect.[7][13]
Materials:
-
A suitable cell line stably expressing the human A1 receptor (e.g., CHO-K1 or HEK293).[13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[13]
-
Forskolin (an adenylyl cyclase activator).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A1R agonist (e.g., CPA).
-
Test compounds (2-amino-3-benzoylthiophenes).
-
A commercial cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based).[13]
-
White, opaque 96- or 384-well microplates.[13]
Procedure:
-
Cell Culture and Seeding: The day before the assay, seed the A1R-expressing cells into a white, opaque 96-well plate at an optimized density (e.g., 5,000-20,000 cells per well) and incubate overnight.[13]
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist (CPA) in assay buffer containing a PDE inhibitor.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the prepared compound dilutions to the wells. To test for potentiation, add the test compound in the presence of a fixed concentration (e.g., EC₂₀) of CPA. To test for direct agonism, add the test compound alone.
-
Add forskolin to all wells (except the basal control) to stimulate cAMP production. A typical final concentration is 1-10 µM.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's instructions for the cAMP detection steps. This typically involves adding a labeled cAMP conjugate and an anti-cAMP antibody.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the IC₅₀ for agonist activity or the fold-shift in the agonist's potency.
-
Structure-Activity Relationship (SAR) of 2-Amino-3-benzoylthiophenes
The allosteric enhancing activity of 2-amino-3-benzoylthiophenes is highly dependent on their chemical structure. SAR studies have identified key structural requirements for their PAM effects.[5][9]
Caption: Structure-Activity Relationship of 2-Amino-3-benzoylthiophenes.
Key SAR Insights:
-
2-Amino and 3-Keto Groups: Both the 2-amino and 3-keto groups on the thiophene ring are essential for allosteric enhancing activity. An intramolecular hydrogen bond between these two groups is proposed to create a more planar and active conformation.[5][9]
-
Thiophene Ring Substitutions:
-
Position 4: Alkyl substitutions, such as methyl or ethyl groups, generally increase activity.[9]
-
Position 5: Substitutions at this position appear to have little impact on activity.[9]
-
Cycloalkyl rings fusing positions 4 and 5 (e.g., tetrahydrobenzo derivatives) can lead to compounds superior to PD 81,723.[10]
-
-
Benzoyl Ring Substitutions: Activity is increased by various substitutions on the phenyl ring. The 3-(trifluoromethyl) group, as seen in PD 81,723, is considered optimal.[9] The phenyl ring can be replaced with other hydrophobic groups like cyclohexyl without a major loss of activity.[9] However, introducing heteroatoms capable of forming hydrogen bonds into this ring diminishes activity, suggesting a hydrophobic binding pocket.[11]
Conclusion
The 2-amino-3-benzoylthiophene class of compounds represents a foundational tool for studying the allosteric modulation of the adenosine A1 receptor. Their ability to enhance the effects of endogenous adenosine makes them valuable probes for investigating A1R physiology and potential therapeutic leads. The protocols and data presented here provide a framework for researchers to characterize these and novel allosteric modulators, facilitating the ongoing development of more selective and effective A1R-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 5. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 6. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (Open Access) Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. (1990) | Robert F. Bruns | 258 Citations [scispace.com]
- 9. Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of the adenosine A(1) receptor. Synthesis and biological evaluation of novel 2-amino-3-benzoylthiophenes as allosteric enhancers of agonist binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-amino-3-heteroaroylthiophenes and evaluation of their activity as potential allosteric enhancers at the human A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
One-Pot Synthesis of Functionalized 2-Aminothiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized 2-aminothiophenes, a critical scaffold in medicinal chemistry and drug discovery. The methodologies presented herein are centered around the highly efficient Gewald three-component reaction.
Application Notes
Substituted 2-aminothiophenes are privileged heterocyclic motifs frequently found in a diverse array of biologically active compounds.[1][2][3] Their structural framework is a cornerstone in the development of pharmaceuticals, agrochemicals, and dyes.[1][4][5] The incorporation of a 2-aminothiophene core can bestow a wide range of pharmacological properties upon a molecule, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antipsychotic activities.[2][5][6] This versatility makes them highly attractive scaffolds for drug discovery programs.[2][7]
The Gewald reaction, a one-pot multicomponent condensation, is the most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes.[1][8] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[8][9] The operational simplicity, high atom economy, and the ability to generate molecular diversity make the Gewald reaction a powerful tool in combinatorial chemistry and lead generation for drug development.[10]
Recent advancements in the Gewald reaction have focused on the use of various catalysts to improve yields, shorten reaction times, and employ more environmentally benign reaction conditions.[1][10][11] These include the use of L-proline, piperidinium borate, and even microwave irradiation to accelerate the reaction.[1][12][10] The functionalized 2-aminothiophenes synthesized via these methods serve as key intermediates for the preparation of more complex heterocyclic systems, including thieno[2,3-d]pyrimidines, which also exhibit significant biological activities.[3][13]
The applications of 2-aminothiophenes in drug development are extensive. They are found in approved drugs such as the antipsychotic olanzapine and the non-steroidal anti-inflammatory drug (NSAID) tinoridine.[1] Furthermore, they are key components of molecules that act as allosteric modulators of adenosine receptors, kinase inhibitors, and cannabinoid receptor inhibitors, highlighting their broad therapeutic potential.[1][2]
Experimental Protocols
General Protocol for the One-Pot Synthesis of Functionalized 2-Aminothiophenes via the Gewald Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Carbonyl compound (ketone or aldehyde)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
Base catalyst (e.g., piperidine, morpholine, triethylamine, or L-proline)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0-1.1 eq), and elemental sulfur (1.0-1.5 eq).
-
Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol) to the flask to achieve a suitable concentration. Subsequently, add the base catalyst (catalytic amount, e.g., 10-20 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1-24 hours). The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Isolation: The product can often be isolated by simple filtration if it precipitates out of the solution. If the product is soluble, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure functionalized 2-aminothiophene.
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Example Protocol: L-Proline Catalyzed Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[11][12]
Materials:
-
Cyclohexanone (3.0 mmol)
-
Malononitrile (3.3 mmol)
-
Elemental sulfur (4.5 mmol)
-
L-proline (0.3 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF) (3.0 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine cyclohexanone (3.0 mmol), malononitrile (3.3 mmol), elemental sulfur (4.5 mmol), and L-proline (0.3 mmol).
-
Add DMF (3.0 mL) to the flask.
-
Stir the mixture at 60 °C for 10-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the crude product can be directly purified by flash chromatography on silica gel to yield the desired product.
Data Presentation
Table 1: Comparison of Catalysts and Reaction Conditions for the Gewald Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium Borate | 20 | Ethanol/Water (9:1) | 100 | 20 min | 96 | [1] |
| L-Proline | 10 | DMF | 60 | 10-24 h | up to 84 | [11] |
| CaO | 100 | Ethanol | Reflux | 1-1.5 h | Moderate to Good | |
| None (Ultrasound) | N/A | H₂O/Et₂NH | N/A | 5 min | Good | [4] |
| N-Methylpiperazine-functionalized Polyacrylonitrile Fiber | N/A | N/A | N/A | N/A | N/A | [9] |
Mandatory Visualization
Caption: The general mechanism of the Gewald reaction for 2-aminothiophene synthesis.
Caption: A typical experimental workflow for the one-pot synthesis of 2-aminothiophenes.
Caption: Diverse applications of functionalized 2-aminothiophenes in drug development.
References
- 1. d-nb.info [d-nb.info]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 12. ijert.org [ijert.org]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes & Protocols: Microwave-Assisted Gewald Reaction for Aminothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of polysubstituted 2-aminothiophenes utilizing the microwave-assisted Gewald reaction. This methodology presents significant advantages over classical heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1][2]
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The Gewald reaction, a multi-component reaction, offers a versatile and convergent approach to this important class of heterocycles.[5][6]
Reaction Principle: The Gewald Three-Component Reaction
The microwave-assisted synthesis of 2-aminothiophenes is achieved through the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[6][7]
The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[8][9][10] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[6][10] Microwave irradiation has been demonstrated to significantly accelerate this reaction sequence.[11]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various reported microwave-assisted Gewald reactions, showcasing the impact of different substrates, catalysts, and reaction conditions on product yields and reaction times.
Table 1: Synthesis of 2-Aminothiophene Derivatives using Various Carbonyl Compounds [3]
| Entry | Carbonyl Compound (1) | Active Methylene Nitrile (2) | Base | Solvent | Time (min) | Yield (%) |
| 1 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 30 | 95 |
| 2 | Pentanal | Methyl cyanoacetate | Pyrrolidine | DMF | 30 | 81 |
| 3 | Hexanal | Methyl cyanoacetate | Pyrrolidine | DMF | 30 | 85 |
| 4 | Heptanal | Methyl cyanoacetate | Pyrrolidine | DMF | 30 | 88 |
| 5 | Phenylacetaldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 30 | 74 |
| 6 | 4-Methoxyphenylacetaldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 30 | 78 |
| 7 | Cyclopentanone | Methyl cyanoacetate | Pyrrolidine | DMF | 30 | 70 |
| 8 | Cyclohexanone | Methyl cyanoacetate | Pyrrolidine | DMF | 30 | 79 |
| 9 | Cycloheptanone | Methyl cyanoacetate | Pyrrolidine | DMF | 30 | 91 |
Table 2: Synthesis of Ethyl-2-amino-4-(substituted-phenyl)thiophene-3-carboxylates [1][2]
| Entry | Substituted Acetophenone | Base | Solvent | Temperature (°C) | Time (min) | Yield (g) |
| 1 | 4-Nitroacetophenone | - | Ethanol | 120 | 46 | 0.72 |
| 2 | 2-Bromoacetophenone | - | Ethanol | 120 | 21 | 0.35 |
| 3 | 3-Hydroxyacetophenone | - | Ethanol | 120 | 48 | 0.45 |
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation [3][11]
| Reaction | Method | Temperature (°C) | Time | Yield (%) |
| Butyraldehyde, Methyl cyanoacetate, Sulfur | Conventional | 50 | - | 47 |
| Butyraldehyde, Methyl cyanoacetate, Sulfur | Microwave | 50 | 30 min | 95 |
| Arylacetaldehydes, Activated nitriles, Sulfur | Conventional | - | 4 h | - |
| Arylacetaldehydes, Activated nitriles, Sulfur | Microwave | 70 | 20 min | Improved |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives [3]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., methyl cyanoacetate) (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Pyrrolidine (1.0 mmol)
-
Dimethylformamide (DMF) (3 mL)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1.0 mmol).
-
Add DMF (3 mL) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 50°C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The workup procedure is not detailed in the abstract but would typically involve extraction and purification.
Protocol 2: Synthesis of Ethyl-2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate [1][2]
Materials:
-
4-Nitroacetophenone (0.1 mol)
-
Ethyl cyanoacetate (0.1 mol)
-
Elemental sulfur (0.05 mol)
-
Ethanol (15 mL)
-
Methanol
-
250 mL round-bottom flask
-
Microwave oven
Procedure:
-
In a 250 mL round-bottom flask, combine 4-nitroacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol).
-
Add ethanol (15 mL) to the mixture.
-
Place the flask in a microwave oven and irradiate, maintaining a temperature of 120°C for 46 minutes.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture using a 2:1 ratio of ethanol to methanol.
-
A dark brown amorphous precipitate will form. Filter the precipitate and allow it to dry to obtain the product.
Protocol 3: Synthesis of 5-Substituted-2-aminothiophenes from Arylacetaldehydes [11]
Materials:
-
Arylacetaldehyde
-
Activated nitrile (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Microwave reactor
Procedure:
-
Combine the arylacetaldehyde, activated nitrile, elemental sulfur, and morpholine in ethanol in a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 70°C for 20 minutes.
-
After cooling, the product is expected to crystallize directly from the reaction mixture.
-
Isolate the product by filtration.
Visualizations
Caption: Workflow for Microwave-Assisted Gewald Synthesis.
Caption: Simplified Mechanism of the Gewald Reaction.
References
- 1. ijert.org [ijert.org]
- 2. ijert.org [ijert.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Gewald_reaction [chemeurope.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
Green Chemistry Innovations in 2-Aminothiophene Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry and material science, has traditionally relied on methods that often involve hazardous solvents, harsh reaction conditions, and tedious purification processes. The principles of green chemistry encourage the development of more environmentally benign and efficient synthetic routes.[1][2] This document provides detailed application notes and protocols for several green chemistry approaches to 2-aminothiophene synthesis, primarily focusing on variations of the Gewald multicomponent reaction. These methods offer significant advantages, including reduced reaction times, milder conditions, higher yields, and the use of eco-friendly solvents or solvent-free conditions.[3][1][4]
Comparative Analysis of Green Synthesis Methods
The following table summarizes quantitative data from various green synthetic protocols for 2-aminothiophenes, allowing for a direct comparison of their efficiencies.
| Method | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| Ultrasound-Assisted | Catalyst-Free (Sodium Polysulfide initiated) | Water | 40 kHz, 300 W, 70 °C | 0.5 - 1 h | 42 - 90 | [4][5] |
| Ultrasound-Assisted | None | PEG-600 | Room Temperature | 10 - 50 min | 29 - 98 | [4] |
| Ultrasound-Assisted | None | Solvent-Free | Sonication | 20 - 80 min | 40 - 82 | [6] |
| Microwave-Assisted | Pyrrolidine | DMF | Microwave, 30 min | 30 min | 57 - 95 | [7] |
| Microwave-Assisted | Morpholine | Ethanol | 70 °C | 20 min | High | [8] |
| Microwave-Assisted | [TMG][Lac] (Ionic Liquid) | [TMG][Lac] | Microwave | - | Good to High | |
| Heterogeneous Catalysis | Nano-ZnO | - | 100 °C | 6 h | 37 - 86 | [4] |
| Heterogeneous Catalysis | NaAlO₂ | Ethanol | - | 10 h | 26 - 94 | [4][9] |
| Organocatalysis | L-proline | - | - | - | - | [4] |
| Solvent-Free | Morpholine | Solvent-Free | Stirring, Room Temp. | - | - | [10] |
| Solvent-Free (Ball Milling) | Base (catalytic) | Solvent-Free | High-Speed Ball Milling | - | Moderate | |
| Water-Based | Catalyst-Free | Water | - | - | High | [11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis in Water (Catalyst-Free)
This protocol is based on the work of Liang et al. (2013) and offers a catalyst-free approach using water as the solvent.[4][5]
Materials:
-
Ketone (e.g., cyclohexanone)
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Sodium Polysulfide (Na₂Sₓ) solution
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Ultrasonic bath (40 kHz, 300 W)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in water.
-
Add a catalytic amount of sodium polysulfide solution to initiate the reaction.
-
Place the flask in an ultrasonic bath preheated to 70 °C.
-
Irradiate the mixture with ultrasound (40 kHz, 300 W) for 0.5 to 1 hour, with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from ethanol to afford the desired 2-aminothiophene.
Protocol 2: Microwave-Assisted Synthesis
This protocol is a generalized procedure based on several reported microwave-assisted Gewald reactions.[7][8]
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Base (e.g., pyrrolidine or morpholine, catalytic amount)
-
Solvent (e.g., DMF or Ethanol)
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Filtration apparatus
Procedure:
-
To a microwave-safe reaction vessel, add the aldehyde or ketone, active methylene nitrile, elemental sulfur, and the chosen solvent.
-
Add a catalytic amount of the base (e.g., pyrrolidine).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves for the specified time (e.g., 30 minutes) at a set temperature (e.g., 70 °C), with stirring.[7][8]
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Solvent-Free Synthesis using Ball Milling
This protocol is based on the mechanochemical approach to the Gewald reaction.[3]
Materials:
-
Ketone (e.g., an aryl ketone)
-
Active methylene nitrile
-
Elemental Sulfur
-
Base (e.g., morpholine, catalytic amount)
Equipment:
-
High-speed ball milling apparatus (mixer/mill)
-
Milling jars and balls
Procedure:
-
Place the ketone, active methylene nitrile, elemental sulfur, and a catalytic amount of the base into a milling jar containing milling balls.
-
Seal the jar and place it in the high-speed ball mill.
-
Mill the mixture at high speed for the required duration. The reaction can be monitored by taking small aliquots and analyzing them by TLC.
-
Upon completion, dissolve the crude reaction mixture in a suitable organic solvent.
-
Remove the milling balls and filter the solution to remove any insoluble material.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Workflow for Green Synthesis of 2-Aminothiophenes.
Caption: Advantages of Green vs. Traditional Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 11. Catalyst-free and selective synthesis of 2-aminothiophenes and 2-amino-4,5-dihydrothiophenes from 4-thiazolidinones in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-3-(2-chlorobenzoyl)thiophene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Amino-3-(2-chlorobenzoyl)thiophene.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Gewald reaction . This is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, 2-chlorobenzoylacetonitrile), and elemental sulfur in the presence of a basic catalyst.[1][2][3]
Q2: What are the starting materials for the Gewald synthesis of this compound?
A2: The typical starting materials are:
-
An α-methylene ketone or aldehyde (e.g., acetone, cyclopentanone, cyclohexanone).
-
2-Chlorobenzoylacetonitrile.
-
Elemental sulfur.
-
A basic catalyst (e.g., triethylamine, morpholine, piperidine, or a solid-supported base).[2][4]
-
A suitable solvent (e.g., ethanol, methanol, DMF, or in some cases, solvent-free conditions).
Q3: What is the general mechanism of the Gewald reaction?
A3: The reaction proceeds in several steps:
-
Knoevenagel Condensation: The ketone/aldehyde reacts with the active methylene nitrile (2-chlorobenzoylacetonitrile) in the presence of a base to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates.[5][6]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[1]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[1]
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Starting Materials: Degradation of 2-chlorobenzoylacetonitrile or the ketone. | 1. Use freshly distilled ketone and check the purity of the nitrile. Store the nitrile in a cool, dark, and dry place. |
| 2. Inefficient Catalyst: The chosen base may not be strong enough or may be sterically hindered. | 2. Switch to a different base catalyst. Morpholine and piperidine are often effective. Consider using a catalytic amount of a stronger base or a solid-supported catalyst for easier removal. | |
| 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | 3. Optimize the reaction temperature. A typical range for the Gewald reaction is 50-80 °C. If using a high-boiling solvent like DMF, monitor for potential side reactions. | |
| 4. Poor Solubility of Sulfur: Elemental sulfur may not be fully dissolved or reacting in the chosen solvent. | 4. Ensure vigorous stirring. Consider using a solvent in which sulfur has better solubility at the reaction temperature, such as DMF or ethanol. | |
| Formation of a Major Side Product | 1. Dimerization of the Knoevenagel Intermediate: The α,β-unsaturated nitrile formed in the first step can undergo dimerization, especially if the subsequent sulfur addition and cyclization are slow. | 1. Optimize the reaction conditions to favor the Gewald reaction. This can include a gradual addition of the ketone to the mixture of the nitrile, sulfur, and base. A two-step procedure, where the Knoevenagel condensation is performed first, followed by the addition of sulfur and base, can sometimes mitigate this.[2] |
| 2. Formation of Polysulfides: A complex mixture of polysulfides can form, which may not efficiently lead to the desired product. | 2. Ensure the stoichiometry of sulfur is appropriate. An excess of sulfur can sometimes lead to the formation of more complex sulfur-containing byproducts. | |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials: Unreacted 2-chlorobenzoylacetonitrile or sulfur can co-precipitate with the product. | 1. For unreacted nitrile, consider a post-reaction basic wash. For elemental sulfur, washing the crude product with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with extreme caution due to its toxicity and flammability) can be effective. |
| 2. Oily or Tarry Crude Product: The product may not crystallize easily due to impurities. | 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography on silica gel is recommended. A typical eluent system would be a mixture of hexane and ethyl acetate. | |
| 3. Product Instability: Some 2-aminothiophenes can be sensitive to air and light. | 3. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark container in a refrigerator. |
III. Experimental Protocols
Protocol 1: One-Pot Gewald Synthesis with a Basic Catalyst
This protocol is a general method that can be optimized for the specific substrates.
Materials:
-
Ketone (e.g., cyclohexanone): 1.0 mmol
-
2-Chlorobenzoylacetonitrile: 1.0 mmol
-
Elemental Sulfur: 1.1 mmol
-
Base (e.g., morpholine or triethylamine): 2.0 mmol
-
Solvent (e.g., ethanol or DMF): 10-15 mL
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, 2-chlorobenzoylacetonitrile, elemental sulfur, and the solvent.
-
Stir the mixture to form a suspension.
-
Add the basic catalyst dropwise to the suspension.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation. Collect the solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Table 1: Catalyst and Solvent Optimization Data for a Model Gewald Reaction
The following table presents data from a study on a model Gewald reaction, which can be used as a starting point for optimizing the synthesis of this compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidinium Borate (20) | Ethanol/Water (9:1) | 100 | 2 | 95 |
| 2 | Pyrrolidinium Borate (20) | Ethanol/Water (9:1) | 100 | 3 | 92 |
| 3 | Morpholinium Borate (20) | Ethanol/Water (9:1) | 100 | 4 | 88 |
| 4 | L-Proline (10) | DMF | 60 | 6 | 84 |
| 5 | Triethylamine (stoichiometric) | Ethanol | Reflux | 5 | 75-85 |
Data adapted from studies on analogous 2-aminothiophene syntheses. Yields are indicative and will vary for the target compound.
Protocol 2: Two-Step Gewald Synthesis
This method can be advantageous if dimerization of the Knoevenagel intermediate is a significant issue.[2]
Step 1: Synthesis of the Knoevenagel Condensation Product
-
In a flask, dissolve the ketone (1.0 mmol) and 2-chlorobenzoylacetonitrile (1.0 mmol) in a suitable solvent (e.g., benzene or toluene).
-
Add a catalytic amount of a base (e.g., piperidine or ammonium acetate) and a dehydrating agent (e.g., acetic acid).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture, wash with water, dry the organic layer, and evaporate the solvent to obtain the crude α,β-unsaturated nitrile.
Step 2: Cyclization to the 2-Aminothiophene
-
Dissolve the crude α,β-unsaturated nitrile from Step 1 in a solvent like ethanol or DMF.
-
Add elemental sulfur (1.1 mmol) and a base (e.g., triethylamine, 2.0 mmol).
-
Heat the mixture at 50-70 °C and monitor by TLC.
-
Work-up and purify the product as described in Protocol 1.
IV. Visualizations
Diagram 1: General Workflow for Gewald Synthesis
Caption: A general experimental workflow for the Gewald synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical flow for troubleshooting low product yield.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. ijpbs.com [ijpbs.com]
- 5. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Gewald Synthesis of Aminothiophenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Gewald synthesis of aminothiophenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the Gewald synthesis, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: Low or No Yield of the Desired 2-Aminothiophene
Q: My Gewald reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?
A: Low or no product yield in a Gewald synthesis can often be attributed to several critical factors, primarily related to the initial Knoevenagel condensation step, the reactivity of sulfur, or suboptimal reaction conditions.
-
Inefficient Knoevenagel Condensation: This is the initial and crucial step of the reaction. If this condensation between the carbonyl compound and the active methylene nitrile is not proceeding efficiently, the subsequent steps will not occur.
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be necessary. Commonly used bases include morpholine, piperidine, and triethylamine. Consider screening different bases to find the most effective one for your specific substrates.
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be sufficiently soluble and reactive for the reaction to proceed.
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) generally improve the solubility and reactivity of sulfur.
-
Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity. However, be aware that excessive heat can promote side reactions.
-
-
Steric Hindrance: Sterically hindered ketones may react poorly in a one-pot setup.
-
Two-Step Procedure: For such substrates, a two-step approach can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step.
-
-
Incorrect Stoichiometry or Reagent Purity: Ensure that all starting materials are pure and dry, and that the reagents are measured accurately according to the protocol.
Issue 2: Presence of Significant Amounts of Byproducts and Impurities
Q: My reaction mixture is complex, and I'm having difficulty purifying the desired aminothiophene. What are the likely side reactions and how can I minimize them?
A: The formation of byproducts is a common issue in the Gewald synthesis. Understanding the potential side reactions is key to mitigating them.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.
-
Troubleshooting: Increase the reaction time, optimize the temperature, or consider using a more effective catalyst.
-
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.
-
Troubleshooting: Ensure sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step.
-
-
Dimerization of the Knoevenagel Intermediate: The α,β-unsaturated nitrile intermediate can undergo self-condensation (dimerization) to form a six-membered ring, which competes with the desired thiophene formation.[1]
-
Troubleshooting: Adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent can help minimize this side reaction.
-
-
Thorpe-Ziegler Type Cyclization: A related side reaction involves a base-promoted Michael addition of the Knoevenagel intermediate anion to another molecule of the intermediate, followed by an intramolecular Thorpe-Ziegler cyclization of the adduct.[1] This also leads to a six-membered ring byproduct.
-
Troubleshooting: The choice of base can influence the rate of this side reaction. Weaker bases or careful control of stoichiometry may be beneficial.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I'm struggling to isolate a pure sample of my 2-aminothiophene from the crude reaction mixture. What are the recommended purification strategies?
A: Effective purification is crucial for obtaining the desired product in high purity. A combination of techniques may be necessary.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Washing:
-
Washing the crude product with water can help remove inorganic salts and other polar impurities.
-
A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.
-
Data Presentation
The yield of the Gewald synthesis is highly dependent on the reaction conditions. The following tables summarize the effect of different catalysts, solvents, and temperatures on the product yield based on literature data.
Table 1: Effect of Different Catalysts on the Yield of 2-Aminothiophenes
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Cyclohexanone | Ethyl Cyanoacetate | Ethanol | Reflux | 1.5 | 85 | [2] |
| Piperidine | Cyclohexanone | Malononitrile | Ethanol | Reflux | 1.5 | 82 | [2] |
| Triethylamine | Cyclopentanone | Malononitrile | Ethanol | 50 | 2 | 78 | [3] |
| KF-Alumina | Cyclohexanone | Malononitrile | Acetonitrile | MW | 0.17 | 92 | [3] |
| L-Proline | Acetophenone | Malononitrile | Ethanol | Reflux | 3 | 91 | [4] |
Table 2: Effect of Solvent and Temperature on the Yield of a Representative Gewald Reaction *
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Water | 100 | 180 | 75 |
| Methanol | 65 | 120 | 88 |
| Ethanol | 78 | 90 | 92 |
| Acetonitrile | 82 | 150 | 81 |
| DMF | 100 | 45 | 85 |
| Toluene | 100 | 240 | 65 |
*Reaction of cyclohexanone, malononitrile, and sulfur with a catalytic amount of morpholine.
Experimental Protocols
1. General One-Pot Synthesis of 2-Aminothiophenes
This protocol provides a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Then, add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the residue by recrystallization or column chromatography.
2. Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Prepare the TLC plate: On a silica gel TLC plate, spot the starting carbonyl compound, the active methylene compound, and a co-spot of both.
-
Sample the reaction mixture: At regular intervals, take a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate.
-
Develop the plate: Use an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to develop the TLC plate.
-
Visualize the spots: Visualize the spots under a UV lamp and/or by using a staining agent (e.g., potassium permanganate). The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. The presence of multiple new spots may indicate the formation of byproducts.[5]
Visualizations
The following diagrams illustrate the key pathways in the Gewald synthesis and its common side reactions.
Caption: Experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Caption: Signaling pathways of the Gewald synthesis and competing side reactions.
Caption: Logical workflow for troubleshooting low yields in the Gewald synthesis.
References
Technical Support Center: Improving the Purity of 2-Amino-3-(2-chlorobenzoyl)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Amino-3-(2-chlorobenzoyl)thiophene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery After Recrystallization
-
Question: My yield of purified product is very low after recrystallization. What could be the cause?
-
Answer: Low recovery during recrystallization can be attributed to several factors:
-
Inappropriate Solvent Choice: The solvent may be too effective, keeping a significant amount of the product dissolved even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a lower yield upon cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, product may be lost on the filter paper.
-
Solution: Experiment with different solvent systems. A good starting point for 2-amino-3-aroylthiophenes is ethanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes).[1][2] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. Pre-heating the filtration apparatus can help prevent premature crystallization.
-
Issue 2: Oiling Out During Recrystallization
-
Question: My compound separates as an oil instead of crystals when the recrystallization solution cools. What should I do?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this:
-
Re-heat the solution to dissolve the oil, and then allow it to cool more slowly.
-
Add a small amount of a better solvent to the hot solution to reduce the level of supersaturation.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Issue 3: Persistent Colored Impurities
-
Question: After purification, my product remains colored (e.g., yellow or brown). How can I remove these colored impurities?
-
Answer: Persistent color often indicates the presence of highly conjugated impurities or degradation products.
-
Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration during recrystallization. The carbon will adsorb the colored impurities. Use with caution, as it can also adsorb some of the desired product.
-
Column Chromatography: If recrystallization and carbon treatment are ineffective, column chromatography is a more powerful method for separating colored impurities.
-
Issue 4: Poor Separation or Tailing during Column Chromatography
-
Question: I am observing poor separation and significant tailing of my compound on a silica gel column. Why is this happening and how can I fix it?
-
Answer: The basic amino group of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor resolution.[3]
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-1% v/v), to your mobile phase.[3][4][5] This will neutralize the acidic sites on the silica and improve peak shape.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[6][7]
-
Optimize Solvent System: Ensure your mobile phase polarity is optimized. An ideal Rf value on TLC for the target compound is typically between 0.2 and 0.4.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Gewald reaction?
A1: While specific impurities depend on the exact reaction conditions, common byproducts from the Gewald synthesis of 2-aminothiophenes can include unreacted starting materials (2-chlorobenzoylacetonitrile and elemental sulfur), and side-products from dimerization or alternative cyclization pathways.
Q2: What is the recommended initial purification strategy for crude this compound?
A2: For solid crude products, recrystallization is often the most efficient first step to remove the bulk of impurities. For oily or difficult-to-crystallize solids, direct purification by column chromatography is recommended.
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You can test various solvents on a small scale. Good candidates for 2-amino-3-aroylthiophenes include ethanol, methanol, cyclohexane/dichloromethane, and ethyl acetate/hexanes mixtures.[2] A related compound, (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)methanone, has been successfully recrystallized from ethanol.[8]
Q4: What are the recommended conditions for column chromatography?
A4: For normal-phase column chromatography on silica gel, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a polar solvent (e.g., ethyl acetate) is a good starting point. Due to the basicity of the amino group, adding 0.1-1% triethylamine to the mobile phase is highly recommended to prevent peak tailing.[4][5]
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to analyze the fractions collected from the column. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Combine the fractions that contain the pure product.
Q6: What analytical techniques can be used to assess the final purity of the compound?
A6: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of the final product in a quantitative manner.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the purified compound and can also be used to identify and quantify impurities.[10]
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a test solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show precipitate formation upon cooling to room temperature or in an ice bath.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven or desiccator.
Column Chromatography Protocol (General)
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice. For basic compounds like this, consider pre-treating the silica with the mobile phase containing triethylamine or using an amine-functionalized silica gel.[3][5]
-
Mobile Phase: A good starting point is a mixture of hexanes and ethyl acetate. Use TLC to determine an optimal solvent ratio that gives your product an Rf value of approximately 0.2-0.4. Add 0.5-1% triethylamine to the mobile phase to improve peak shape.[3]
-
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent for better solubility). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Start eluting with a low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
The following tables provide starting points for developing purification and analysis protocols. These are based on methods used for structurally similar compounds and should be optimized for this compound.
Table 1: Suggested Recrystallization Solvents
| Solvent System | Rationale |
| Ethanol | Has been used successfully for a closely related aminobenzophenone derivative.[8] |
| Ethyl Acetate / Hexanes | A common and effective solvent/anti-solvent system for compounds of moderate polarity. |
| Dichloromethane / Cyclohexane | Used for the recrystallization of other 2-amino-3-acylthiophenes.[2] |
Table 2: Suggested Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (consider amine-functionalized silica for difficult separations)[3][5] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30% Ethyl Acetate) |
| Mobile Phase Additive | 0.1 - 1% Triethylamine (TEA)[3][4][5] |
| Detection | TLC with UV visualization (254 nm) |
Table 3: Suggested HPLC Purity Analysis Conditions
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10] |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic or trifluoroacetic acid)[9] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection (wavelength to be determined by UV-Vis scan, likely around 250-300 nm) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating Solvent Effects in the Gewald Reaction: A Technical Support Center
For researchers, scientists, and professionals in drug development, the Gewald reaction is a cornerstone for the synthesis of highly substituted 2-aminothiophenes. However, the choice of solvent can significantly impact the reaction's success, influencing yields, reaction times, and the formation of byproducts. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the Gewald reaction, with a specific focus on solvent effects.
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction has resulted in a low yield or no desired 2-aminothiophene product.[1]
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[1] Water Removal: The condensation step produces water, which can inhibit the reaction. For non-protic solvents, consider using a Dean-Stark apparatus or adding a dehydrating agent.[1] |
| Poor Sulfur Solubility or Reactivity | Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[1] Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity.[1] However, excessive heat can lead to side reactions. |
| Stalled Reaction After Initial Condensation | Insufficient Base Strength: The initial condensation may occur, but the subsequent thiolation and cyclization may require a stronger base. Consider switching to a stronger base like sodium ethoxide.[2] Sulfur Reactivity: Ensure elemental sulfur is finely powdered and well-dispersed. Inadequate mixing can lead to a stalled reaction. |
| Incorrect Stoichiometry or Reagent Purity | Reagent Purity: Ensure all starting materials, including the solvent, are pure and dry. Accurate Measurement: Precisely measure all reagents according to the chosen protocol. |
Formation of Byproducts
Issue: The reaction mixture contains significant amounts of byproducts, complicating purification.
| Possible Byproduct | Mitigation Strategies |
| Unreacted Starting Materials | Optimize Reaction Time and Temperature: Increase the reaction time or moderately increase the temperature to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC). |
| Knoevenagel-Cope Intermediate | Enhance Cyclization: This indicates that the sulfur addition and/or cyclization are the rate-limiting steps. Ensure sufficient, finely powdered sulfur is present and that the reaction temperature and base are adequate for the cyclization step.[1] |
| Dimerization or Polymerization | Adjust Concentration and Addition Rate: Under certain conditions, starting materials or intermediates can self-condense.[1] Try diluting the reaction mixture or adding one of the reagents dropwise to control the concentration of reactive intermediates. Changing the solvent can also mitigate these side reactions.[1] |
| Dark Brown or Tarry Reaction Mixture | Control Temperature: Excessive heat can lead to polymerization and the formation of complex polysulfides.[2] Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the Gewald reaction?
A1: The solvent in the Gewald reaction serves several crucial functions. It needs to dissolve the reactants and the base to ensure a homogeneous reaction mixture. Polar solvents are generally preferred as they can enhance the solubility of elemental sulfur and stabilize the charged intermediates formed during the reaction, which can accelerate the reaction rate.[1]
Q2: Which solvents are most commonly used for the Gewald reaction?
A2: Polar solvents are the most common choice. These include polar protic solvents like ethanol and methanol, and polar aprotic solvents like dimethylformamide (DMF).[3] The selection often depends on the specific substrates and the desired reaction conditions.
Q3: How do polar protic and polar aprotic solvents differently affect the reaction?
A3: Polar protic solvents, such as ethanol and methanol, can hydrogen bond with the nucleophiles, which can sometimes decrease their reactivity. However, they are excellent at solvating ions and can participate in proton transfer steps. Polar aprotic solvents, like DMF, do not have acidic protons and are very effective at solvating cations, leaving the anions (nucleophiles) more "naked" and reactive. In the context of the Knoevenagel condensation step, aprotic solvents can accelerate the dehydration of the intermediate.
Q4: Can the Gewald reaction be performed in "green" solvents?
A4: Yes, there has been a growing interest in performing the Gewald reaction under more environmentally friendly conditions. Water has been successfully used as a solvent, often in combination with a phase-transfer catalyst or under ultrasonic conditions, leading to good yields and a reduced environmental impact.[4][5]
Q5: My product is difficult to purify from the reaction mixture. What can I do?
A5: Difficulty in purification is often due to the presence of byproducts or unreacted starting materials. First, try to optimize the reaction to minimize these impurities. For purification, recrystallization is often effective for solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] If recrystallization is not successful, column chromatography may be necessary.
Data Presentation: Solvent Effects on Reaction Yield and Time
The following table summarizes data from various studies to illustrate the impact of different solvents on the Gewald reaction. Note that direct comparison can be challenging due to variations in substrates, bases, and reaction conditions across different studies.
| Carbonyl Compound | Active Methylene | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |
| Butyraldehyde | Methyl Cyanoacetate | DMF | Pyrrolidine | 50 (MW) | 30 min | 95 | [6] |
| Butyraldehyde | Methyl Cyanoacetate | EtOH | Pyrrolidine | 50 (MW) | 30 min | 65 | [6] |
| Butyraldehyde | Methyl Cyanoacetate | MeCN | Pyrrolidine | 50 (MW) | 30 min | 78 | [6] |
| Cyclohexanone | Malononitrile | Water | Triethylamine | RT | - | 75-98 | [5] |
| Various Aldehydes/Ketones | Ethyl Cyanoacetate | Ethanol | Morpholine | Reflux | 2-3 h | - | [5] |
| Various Ketones | Malononitrile | Water (Ultrasound) | Sodium Polysulfide | 70 | 0.5-1 h | 42-90 | [4] |
| Acetophenone | Ethyl Cyanoacetate | Solvent-Free (Ball Milling) | Morpholine | - | 24 h | Moderate | [7] |
(MW = Microwave, RT = Room Temperature)
Experimental Protocols
Protocol 1: General Procedure for Gewald Reaction in Ethanol
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile, 10 mmol), and finely powdered elemental sulfur (12 mmol, 0.38 g).
-
Add absolute ethanol (20-30 mL) as the solvent.
-
Add a suitable base, such as morpholine or triethylamine (10-20 mol%).
-
Stir the reaction mixture and heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[1]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Microwave-Assisted Gewald Reaction in DMF
This protocol is adapted for microwave synthesis, which can significantly reduce reaction times.
-
In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (e.g., pyrrolidine, 1.0 mmol).[6]
-
Add 3 mL of DMF as the solvent.[6]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50 °C) for a specified time (e.g., 30 minutes).[6]
-
After the reaction, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.[6]
Mandatory Visualizations
Caption: The general reaction pathway of the Gewald synthesis.
Caption: A logical workflow for troubleshooting common Gewald reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 2-Amino-3-(2-chlorobenzoyl)thiophene
Welcome to the technical support center for the recrystallization of 2-Amino-3-(2-chlorobenzoyl)thiophene. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While a definitive single best solvent is not cited in the literature for this specific compound, good starting points are polar protic solvents. For the closely related compound, 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, solubility has been reported in ethanol, DMF, and DMSO.[1][2] Generally, for aminothiophenes, common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
Q2: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A2: If your compound is not dissolving, you may not be using a sufficiently polar solvent, or you may need to use a larger volume of solvent. Consider switching to a more polar solvent like ethanol or methanol. If you still face issues, a mixed solvent system can be effective. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out," where the compound separates as a liquid, can occur if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated with impurities. To resolve this, you can try reheating the solution and adding more of the "good" solvent to decrease the saturation. Then, allow it to cool more slowly. Alternatively, using a lower-boiling point solvent system might be necessary.
Q4: After cooling, no crystals have formed. What are the next steps?
A4: If no crystals form upon cooling, your solution is likely not saturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small seed crystal of the pure compound to the solution.
-
Concentrating the solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[3]
-
Reducing the temperature: If cooling at room temperature is unsuccessful, try using an ice bath or a refrigerator to further decrease the solubility.
Q5: The purity of my recrystallized product is still low. What can I do?
A5: If the purity remains low, you may need to perform a second recrystallization. Impurities can sometimes co-crystallize with the product. Ensure that you are using the minimum amount of hot solvent necessary to dissolve the compound, as excess solvent can retain more impurities in the final crystals. Slow cooling is also crucial for forming pure crystals, as rapid cooling can trap impurities.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not saturated (too much solvent).- The solution has become supersaturated. | - Evaporate some of the solvent and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.[3] |
| "Oiling Out" | - The melting point of the compound is below the solvent's boiling point.- The solution is cooling too rapidly.- High concentration of impurities. | - Use a lower boiling point solvent.- Reheat the solution, add more solvent, and allow it to cool more slowly.- Consider a preliminary purification step, such as a wash, before recrystallization. |
| Low Recovery Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The cooling time was insufficient. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated.- Allow for a longer cooling period in an ice bath. |
| Product is Discolored | - Incomplete removal of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration.- Perform a second recrystallization. |
| Crystals Form Too Quickly | - The solution is too concentrated.- The cooling process is too rapid. | - Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Solvent Selection: Based on the solubility of similar compounds, ethanol is a good starting point. Alternatively, a mixed solvent system such as ethyl acetate/hexane can be used.
-
Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling is key to forming large, pure crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Data Presentation
Solubility Data for the Related Compound "2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene"
| Solvent | Solubility | Reference |
| DMF | 10 mg/mL | [1][2] |
| DMSO | 5 mg/mL | [1][2] |
| Ethanol | 10 mg/mL | [1][2] |
| PBS (pH 7.2) | Insoluble | [1][2] |
Note: This data is for a structurally similar compound and should be used as a guideline for solvent selection.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Synthesis of Aminothiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aminothiophenes, with a specific focus on preventing dimerization in the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Gewald synthesis of 2-aminothiophenes?
A1: The most prevalent side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which is formed from the initial Knoevenagel condensation of the carbonyl compound and the active methylene nitrile. This dimerization can significantly lower the yield of the desired 2-aminothiophene.[1]
Q2: How does dimerization occur in the Gewald reaction?
A2: The dimerization is thought to happen through a base-catalyzed Michael addition of an enolate of the α,β-unsaturated nitrile onto another molecule of the α,β-unsaturated nitrile. This is followed by an intramolecular Thorpe-Ziegler cyclization to yield a substituted cyclohexadiene or a related dimeric structure.
Q3: What are the key factors that influence the formation of the dimer byproduct?
A3: The formation of the dimer is highly dependent on the reaction conditions. Key factors include the choice of base, reaction temperature, solvent polarity, and the concentration of reactants. Sub-optimal conditions can favor the dimerization pathway over the desired intramolecular cyclization with sulfur.[1]
Q4: Can the dimer be converted back to the desired aminothiophene?
A4: In some cases, under suitable reaction conditions, it has been reported that the dimerized intermediate can undergo recyclization to form the corresponding 2-aminothiophene. However, preventing its formation in the first place is a more effective strategy.
Troubleshooting Guide: Low Yield and Dimer Formation
This guide provides a structured approach to troubleshoot and optimize your aminothiophene synthesis, particularly when facing issues with low yields and significant dimer formation.
Problem: Low or no yield of the desired 2-aminothiophene with a significant amount of a byproduct suspected to be a dimer.
Step 1: Verify the Initial Condensation
Before troubleshooting the dimerization, ensure the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is proceeding efficiently.
-
Action: Run a small-scale reaction without sulfur. Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the intermediate is not formed:
-
Check the base: The choice and amount of base are critical. For less reactive ketones, a stronger base or a different type of base (e.g., piperidine, morpholine, triethylamine) may be required.
-
Remove water: The condensation reaction produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent if the reaction is sluggish.
-
Step 2: Optimize Reaction Conditions to Favor Thiophene Formation
If the initial condensation is successful, the following parameters should be optimized to minimize dimerization and favor the reaction with sulfur.
dot
Caption: A workflow for troubleshooting low yields and dimerization.
-
Temperature: The reaction temperature is a critical parameter.
-
Too low: The reaction may be too slow, allowing the dimer to form over time.
-
Too high: Can lead to the formation of other side products and decomposition.
-
Recommendation: Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific substrates.
-
-
Solvent: The polarity of the solvent affects the solubility of reactants, especially sulfur, and can influence reaction rates.
-
Recommendation: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they can facilitate the condensation with sulfur.
-
-
Base Selection and Stoichiometry: The base not only catalyzes the initial condensation but also activates the sulfur.
-
Recommendation: While stoichiometric amounts of bases like morpholine or piperidine are common, consider using a catalytic amount of a suitable base. Alternative catalysts like L-proline or inorganic bases such as CaO have been shown to be effective.[2]
-
Step 3: Explore Alternative Synthesis Methods
If optimizing the standard Gewald conditions does not sufficiently suppress dimerization, consider using alternative energy sources to accelerate the desired reaction pathway.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles by rapidly heating the reaction mixture.[3][4]
-
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields, often under milder conditions than conventional heating.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize the yields of 2-aminothiophenes obtained using different synthetic methodologies. While direct quantitative data for dimer formation is often not reported, higher yields of the desired product generally indicate a reduction in side reactions, including dimerization.
Table 1: Conventional vs. L-Proline Catalyzed Gewald Reaction
| Entry | Carbonyl Compound | Active Methylene Nitrile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | L-Proline (10) | DMF | 60 | 3 | 84 |
| 2 | Cyclopentanone | Malononitrile | L-Proline (10) | DMF | 60 | 3 | 82 |
| 3 | Acetophenone | Malononitrile | L-Proline (10) | DMF | 60 | 5 | 75 |
Data sourced from a study on L-proline catalyzed Gewald synthesis.[2]
Table 2: Microwave-Assisted Gewald Synthesis
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Nitroacetophenone | Ethyl Cyanoacetate | - | Ethanol | 120 | 46 | - |
| 2 | 2-Bromoacetophenone | Ethyl Cyanoacetate | - | Ethanol | 120 | 21 | - |
| 3 | Glutaraldehyde | Ethyl Cyanoacetate | Triethylamine | Ethanol | 70 | 60 | - |
Note: Specific yield percentages were not provided in the source for all entries, but the method is highlighted for its efficiency.[4]
Table 3: Ultrasound-Assisted Gewald Synthesis in Water
| Entry | Carbonyl Compound | Active Methylene Nitrile | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | 0.5 | 90 |
| 2 | Cyclopentanone | Malononitrile | 0.5 | 88 |
| 3 | Acetophenone | Malononitrile | 1 | 82 |
Reaction conditions: Ultrasound irradiation (40 kHz, 300 W) in water at 70°C using sodium polysulfide.[5]
Experimental Protocols
Protocol 1: L-Proline Catalyzed Synthesis of 2-Aminothiophenes
This protocol describes a general procedure for the L-proline catalyzed Gewald reaction.[2]
-
To a round-bottom flask, add:
-
Carbonyl compound (1.0 mmol)
-
Active methylene nitrile (1.2 mmol)
-
Elemental sulfur (1.2 mmol)
-
L-proline (0.1 mmol, 10 mol%)
-
DMF (3 mL)
-
-
Stir the mixture at 60°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiophenes
This is a general procedure for the microwave-assisted Gewald reaction.[3][4]
-
In a 5 mL microwave reaction vial, combine:
-
Carbonyl compound (1.0 mmol)
-
Active methylene nitrile (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine, 1.0 mmol)
-
Solvent (e.g., ethanol or DMF, 3 mL)
-
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 10-45 minutes).
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Ultrasound-Assisted Synthesis of 2-Aminothiophenes in Water
This protocol outlines a greener synthesis of 2-aminothiophenes using ultrasound in an aqueous medium.[5]
-
To a suitable reaction vessel, add:
-
Carbonyl compound (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Sodium polysulfide (as a sulfur source)
-
Water (5 mL)
-
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture at 70°C (using a 40 kHz, 300 W sonicator).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Collect the precipitated product by filtration and wash with cold water.
-
Recrystallize the product from ethanol.
Reaction Mechanisms
dot
Caption: Competing pathways in the Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. ijert.org [ijert.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Aminothiophene Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged pharmacophore, forming the core of numerous pharmaceuticals and biologically active compounds. Its synthesis is a cornerstone of medicinal chemistry, with various methods developed over the years, each presenting a unique profile of advantages and limitations. This guide provides an objective comparison of the most prominent methods for 2-aminothiophene synthesis: the Gewald reaction, the Fiesselmann synthesis, and the Paal-Knorr synthesis. We present a comparative analysis of their performance based on experimental data, detailed experimental protocols, and visual representations of their reaction pathways.
At a Glance: Comparative Performance of Synthesis Methods
The selection of a synthetic route for 2-aminothiophenes is often a trade-off between yield, reaction time, substrate scope, and reaction conditions. The following table summarizes quantitative data for the Gewald reaction and its variations, offering a snapshot of their relative performance. Data for Fiesselmann and Paal-Knorr syntheses are included where available for direct comparison, although their primary utility lies in the synthesis of different thiophene substitution patterns.
| Synthesis Method | Typical Yield (%) | Reaction Time | Key Reactants | Solvents/Conditions |
| Gewald Reaction (Conventional) | 47-95%[1] | 2 - 40 hours[2] | Ketone/aldehyde, α-cyanoester, elemental sulfur, base (e.g., morpholine) | Ethanol, DMF, reflux[1][3] |
| Gewald (Microwave-assisted) | 57 - 95%[1] | 30 minutes | Ketone/aldehyde, α-cyanoester, elemental sulfur, base (e.g., pyrrolidine) | DMF, 50 °C[1] |
| Gewald (Ultrasound-assisted) | 40 - 96%[4][5] | 20 - 80 minutes[4] | Ketone/aldehyde, malononitrile, elemental sulfur, base (e.g., Et2NH) | Water, Solvent-free[4][6] |
| Gewald (Ball-milling) | 25 - 70%[2] | 30 minutes - 24 hours | Ketone, ethyl cyanoacetate, elemental sulfur, base (e.g., morpholine) | Solvent-free, heat-assisted[2] |
| Fiesselmann Synthesis | 65 - 95%[3] | Varies | α,β-Acetylenic esters, thioglycolic acid derivatives, base | Varies |
| Paal-Knorr Synthesis | Varies | Varies | 1,4-Dicarbonyl compound, sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) | Varies |
In-Depth Analysis of Synthesis Methods
The Gewald Reaction: The Workhorse of 2-Aminothiophene Synthesis
The Gewald reaction, a three-component condensation, stands as the most versatile and widely employed method for the synthesis of polysubstituted 2-aminothiophenes.[2] Its popularity stems from the ready availability of starting materials and the operational simplicity of the one-pot procedure.
Reaction Mechanism:
The reaction proceeds through an initial Knoevenagel condensation between a ketone or aldehyde and an α-cyanoester to form an α,β-unsaturated nitrile. This intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene.[7]
Gewald Reaction Pathway. This diagram illustrates the key steps in the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol (Conventional Method):
To a stirred solution of a ketone (1.0 eq.), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or DMF, a base (e.g., morpholine or triethylamine, 1.1 eq.) is added dropwise. The reaction mixture is then heated to reflux (typically 50-80 °C) for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
Green Chemistry Approaches to the Gewald Reaction:
In recent years, significant efforts have been directed towards developing more environmentally benign modifications of the Gewald reaction. These "green" approaches aim to reduce reaction times, minimize the use of hazardous solvents, and improve energy efficiency.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Gewald reaction, often leading to higher yields in significantly shorter reaction times compared to conventional heating.[1] A typical procedure involves irradiating the reaction mixture in a dedicated microwave reactor at a controlled temperature.[1]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the Gewald reaction, particularly in aqueous media or under solvent-free conditions.[4][6] The cavitation effects generated by ultrasound waves enhance mass transfer and accelerate the reaction rate.
-
Ball-Milling: This mechanochemical approach offers a solvent-free route to 2-aminothiophenes.[2] The reactants are subjected to high-energy collisions in a ball mill, which provides the necessary energy to initiate and drive the reaction to completion.
The Fiesselmann Thiophene Synthesis: A Route to Hydroxythiophenes
The Fiesselmann synthesis is a valuable method for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives.[8] It involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[8]
Reaction Mechanism:
The reaction is initiated by the deprotonation of the thioglycolic acid derivative, which then undergoes a Michael addition to the α,β-acetylenic ester. A subsequent intramolecular cyclization (Dieckmann condensation) followed by tautomerization leads to the formation of the 3-hydroxythiophene ring.
Fiesselmann Synthesis Pathway. This diagram outlines the mechanistic steps of the Fiesselmann thiophene synthesis.
Experimental Protocol:
A solution of the α,β-acetylenic ester and the thioglycolic acid derivative in a suitable solvent is treated with a base (e.g., sodium methoxide) at room temperature or with gentle heating. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography or recrystallization.
The Paal-Knorr Thiophene Synthesis: From 1,4-Dicarbonyls to Thiophenes
The Paal-Knorr synthesis provides a classical route to thiophenes from 1,4-dicarbonyl compounds.[9] The reaction involves heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[9]
Reaction Mechanism:
The mechanism is believed to involve the initial thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to afford the aromatic thiophene ring.
Paal-Knorr Synthesis Pathway. This diagram depicts the proposed mechanism for the Paal-Knorr synthesis of thiophenes.
Experimental Protocol:
A mixture of the 1,4-dicarbonyl compound and the sulfurizing agent (e.g., phosphorus pentasulfide) is heated, often without a solvent or in a high-boiling inert solvent. The reaction is typically carried out at elevated temperatures for several hours. After cooling, the reaction mixture is treated with a suitable workup procedure to decompose the excess sulfurizing agent and isolate the thiophene product, which is then purified by distillation or chromatography.
Conclusion and Future Outlook
The Gewald reaction remains the preeminent method for the synthesis of a wide array of substituted 2-aminothiophenes, with modern green chemistry approaches offering significant improvements in terms of efficiency and environmental impact. The Fiesselmann and Paal-Knorr syntheses, while less commonly used for 2-aminothiophene preparation, are indispensable for accessing other important classes of substituted thiophenes.
The choice of synthetic method will ultimately be dictated by the desired substitution pattern of the target 2-aminothiophene, the availability of starting materials, and the desired scale of the reaction. For drug discovery and development professionals, the continued evolution of these synthetic methodologies, particularly the development of more sustainable and atom-economical approaches, will be crucial for the efficient and responsible production of novel thiophene-based therapeutics. Future research will likely focus on expanding the substrate scope of these reactions, developing more efficient and recyclable catalysts, and further minimizing the environmental footprint of 2-aminothiophene synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound for Drug Synthesis: A Green Approach | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Thiophene Derivatives Emerge as Potent Anticonvulsants, Outperforming Standard Drugs in Preclinical Models
For Immediate Release
A comprehensive review of recent preclinical studies reveals that novel thiophene derivatives demonstrate significant anticonvulsant activity, in some cases exceeding the efficacy of standard antiepileptic drugs (AEDs) such as Valproic Acid (VPA) and Ethosuximide (ETX). These findings, targeted towards researchers, scientists, and drug development professionals, highlight the potential of thiophene-based compounds as a promising new class of therapeutics for epilepsy. The data, summarized below, includes comparative efficacy and safety profiles, detailed experimental methodologies, and visualizations of proposed mechanisms of action.
Comparative Anticonvulsant Activity
Quantitative analysis from various preclinical models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests, indicates the superior or comparable potency of several thiophene derivatives. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ and 6 Hz tests are models for myoclonic/absence and focal seizures, respectively.
One standout compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (referred to as compound 4 in one study), demonstrated a significantly lower median effective dose (ED50) compared to VPA in the MES test (62.14 mg/kg vs. 252.7 mg/kg) and the 6 Hz test (75.59 mg/kg vs. 130.6 mg/kg for VPA and 221.7 mg/kg for ETX).[1][2] Another lead compound, designated as 33, also showed potent antiseizure properties with an ED50 of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz test.[3]
The Protective Index (PI), a ratio of the median toxic dose (TD50) to the ED50, is a critical indicator of a drug's safety margin. Several thiophene derivatives exhibited a favorable PI, suggesting a wider therapeutic window compared to some standard drugs. For instance, compound 4 showed a better PI than VPA in the MES test.[1] Compound 33 did not impair motor coordination in the rotarod test at high doses, indicating low neurotoxicity (TD50 > 200 mg/kg).[3]
Table 1: Comparative Anticonvulsant Activity (ED50) of Thiophene Derivatives vs. Standard Drugs
| Compound/Drug | MES Test (mg/kg) | 6 Hz Test (mg/kg) | scPTZ Test (mg/kg) | Reference(s) |
| Thiophene Derivatives | ||||
| Compound 3 | - | Lower than VPA & ETX | Active (50% protection) | [1] |
| Compound 4 | 62.14 | 75.59 | - | [1][2] |
| Compound 6 | - | Lower than VPA & ETX | - | [1] |
| Compound 9 | Active (50% protection) | - | - | [1] |
| Compound 14 | - | Slightly higher than VPA | - | [1] |
| Compound 17 | - | Active | - | [1] |
| Compound 33 | 27.4 | 30.8 | Active (prolonged latency) | [3] |
| TP3, TP10, TP12, TP14 | Potent | - | - | [4] |
| Standard Drugs | ||||
| Valproic Acid (VPA) | 252.7 | 130.6 | - | [1][2] |
| Ethosuximide (ETX) | Inactive | 221.7 | - | [1][2] |
| Phenytoin | Standard | - | - | [4] |
| Tiagabine | Inactive | - | Active | [1] |
Note: A lower ED50 value indicates higher potency. "-" indicates data not reported in the cited sources.
Experimental Protocols
The evaluation of anticonvulsant activity involved standardized and widely accepted animal models of epilepsy.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures.
-
Animal Model: Adult male and female Albino rats (Wistar strain) or mice.[4]
-
Drug Administration: Test compounds are typically suspended in a 1% aqueous carboxymethyl cellulose (CMC) solution and administered intraperitoneally (i.p.).[4]
-
Seizure Induction: An electrical stimulus is delivered via corneal or ear electrodes.
-
Endpoint: The absence or reduction of the hind limb tonic extensor phase is considered a positive anticonvulsant effect.[4]
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for myoclonic and absence seizures.
-
Animal Model: Mice.
-
Drug Administration: Test compounds are administered i.p. prior to the convulsant.
-
Seizure Induction: A subcutaneous injection of pentylenetetrazole (PTZ) is administered.
-
Endpoint: The ability of the compound to protect animals against seizures or prolong the latency time to the first seizure episode.[1][3]
Hz Seizure Test
This test is a model for focal seizures that are resistant to some standard AEDs.
-
Animal Model: Mice.
-
Drug Administration: Test compounds are administered i.p.
-
Seizure Induction: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes.
-
Endpoint: Protection against the occurrence of psychomotor seizures.[1]
Rotarod Test (Neurotoxicity)
This test assesses motor coordination and potential neurological deficits.
-
Animal Model: Mice.
-
Procedure: Animals are placed on a rotating rod.
-
Endpoint: The inability of the animal to remain on the rod for a specified period is indicative of neurotoxicity.[3]
Proposed Mechanism of Action
The anticonvulsant activity of these thiophene derivatives is believed to be multifactorial, primarily targeting key voltage-gated ion channels involved in neuronal excitability.
-
Voltage-Gated Sodium Channel Inhibition: Several active thiophene compounds have been shown to inhibit neuronal voltage-sensitive sodium channels.[1][3] This mechanism is shared by established AEDs like phenytoin and carbamazepine and is crucial for controlling the rapid firing of neurons that underlies seizure activity.[5] Compound 33, for instance, showed significant inhibition of the sodium channel (site 2).[3]
-
Voltage-Gated Calcium Channel Inhibition: Some derivatives also demonstrate an inhibitory effect on L-type voltage-gated calcium channels.[1][3] This action can contribute to the suppression of seizures, particularly absence seizures.
-
GABAergic System Modulation: While direct GABA transporter (GAT) inhibition was assessed for some compounds, the primary mechanism for the most potent derivatives appears to be the modulation of ion channels.[1] The thiophene ring is a structural component of tiagabine, a known GABA reuptake inhibitor, suggesting that this pathway could be a target for other thiophene-based molecules.[1]
Visualizing the Path to Seizure Control
The following diagrams illustrate the experimental workflow for evaluating anticonvulsant candidates and the proposed mechanism of action at the neuronal level.
References
- 1. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
A Comparative Guide to Catalysts in the Gewald Reaction: Efficacy and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, a cornerstone in the synthesis of highly substituted 2-aminothiophenes, is a multicomponent reaction valued for its efficiency in creating molecular complexity from simple starting materials. These thiophene derivatives are significant scaffolds in medicinal chemistry and materials science. The choice of catalyst is paramount, directly influencing reaction rates, yields, and overall sustainability. This guide provides an objective comparison of various catalytic systems employed in the Gewald reaction, supported by experimental data and detailed protocols.
At a Glance: Catalyst Performance in the Gewald Reaction
The efficacy of different catalysts in the Gewald reaction varies significantly based on the catalyst type, substrates, and reaction conditions. Below is a summary of quantitative data for a range of catalytic systems.
| Catalyst Type | Catalyst | Substrates (Ketone/Aldehyde + Active Methylene Compound) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Homogeneous | L-Proline (10 mol%) | Cyclohexanone + Malononitrile | DMF | 60 | 3h | 84 | [1] |
| L-Proline (10 mol%) | Acetophenone + Malononitrile | DMF | 60 | 6h | 78 | [1] | |
| Triethylamine | Cyclohexanone + Ethyl Cyanoacetate | Water | RT | 12h | 95 | [2] | |
| Heterogeneous | nano-ZnO (2.5 mol%) | Cyclohexanone + Malononitrile | Solvent-free | 100 | 6h | 86 | [2] |
| nano-ZnO (2.5 mol%) | Acetophenone + Malononitrile | Solvent-free | 100 | 6h | 75 | [2] | |
| KF-Alumina | Cyclohexanone + Malononitrile | Ethanol | 78 | 3.5h | 88 | [3] | |
| KF-Alumina (Microwave) | Cyclohexanone + Malononitrile | - | - | 3.5 min | 92 | [3][4] | |
| Ionic Liquid | [bmIm]OH | Cyclohexanone + Malononitrile | [bmIm]OH | 60 | 2h | 92 | [2][5] |
| [bmIm]OH | Acetophenone + Ethyl Cyanoacetate | [bmIm]OH | 60 | 2h | 85 | [2][5] | |
| [TMG][Lac] (Microwave) | Cyclohexanone + Malononitrile | [TMG][Lac] | - | - | High | [6] | |
| Deep Eutectic Solvent | Choline Chloride:Urea (1:2) | o-phenylenediamine + dimedone + aromatic aldehyde | ChCl:Urea | - | - | 80-94 | [7] |
Note: Yields are for the isolated product. Reaction conditions and yields can vary depending on the specific substrates used. RT = Room Temperature.
Understanding the Catalytic Landscape
The choice of catalyst in the Gewald reaction presents a trade-off between activity, selectivity, cost, and environmental impact.
-
Homogeneous Catalysts , such as L-proline and triethylamine, are often cost-effective and display high activity due to their solubility in the reaction medium, which ensures excellent contact with reactants.[8] However, the separation of the catalyst from the reaction mixture can be challenging, posing a significant hurdle for industrial applications.[9][10][11]
-
Heterogeneous Catalysts , including metal oxides like nano-ZnO and supported reagents like KF-Alumina, offer a distinct advantage in their ease of separation and potential for recyclability.[9][10][11] This simplifies product purification and reduces waste, aligning with the principles of green chemistry. While their reaction rates may sometimes be slower due to mass transfer limitations, the development of nanocatalysts has significantly improved their efficacy by increasing the surface-area-to-volume ratio.
-
Ionic Liquids (ILs) have emerged as "green" alternatives to volatile organic solvents and can also act as catalysts.[6] Their negligible vapor pressure, thermal stability, and tunable properties make them attractive.[6] In the Gewald reaction, basic ionic liquids can effectively catalyze the condensation steps.[2]
-
Deep Eutectic Solvents (DESs) , similar to ionic liquids, are considered environmentally benign solvent and catalyst systems.[7] They are typically mixtures of a hydrogen bond donor and a hydrogen bond acceptor, are often biodegradable, and can be prepared from inexpensive, readily available components.[7]
Experimental Workflow and Reaction Mechanism
The general experimental workflow for the Gewald reaction is a one-pot, three-component synthesis. The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of elemental sulfur and subsequent cyclization to form the 2-aminothiophene ring.[12]
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, representing different catalytic systems.
Homogeneous Catalysis: L-Proline
This protocol is adapted from the work of Wang et al. for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[1]
-
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (1.2 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF, 3 mL)
-
-
Procedure:
-
To a stirred solution of cyclohexanone and malononitrile in DMF, add L-proline and elemental sulfur.
-
Heat the reaction mixture to 60°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-aminothiophene.
-
Heterogeneous Catalysis: Nano-Zinc Oxide (Solvent-Free)
This protocol is based on the methodology described by Tayebee et al.[2]
-
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (1.2 mmol)
-
Nano-ZnO (0.025 mmol, 2.5 mol%)
-
-
Procedure:
-
In a round-bottom flask, mix cyclohexanone, malononitrile, elemental sulfur, and nano-ZnO catalyst.
-
Heat the solvent-free reaction mixture to 100°C with stirring for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol and filter to separate the solid catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to obtain the pure product.
-
Ionic Liquid Catalysis: 1-Butyl-3-methylimidazolium Hydroxide ([bmIm]OH)
This procedure is adapted from the work of Rao Kaki et al.[2]
-
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (1.2 mmol)
-
1-Butyl-3-methylimidazolium hydroxide ([bmIm]OH) (2 mL)
-
-
Procedure:
-
Combine cyclohexanone, malononitrile, and elemental sulfur in [bmIm]OH.
-
Heat the mixture to 60°C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, add water to the mixture.
-
The product will precipitate out of the aqueous ionic liquid phase.
-
Collect the solid product by filtration, wash with water, and dry. The aqueous ionic liquid can be concentrated and reused.
-
Further purification can be achieved by recrystallization if necessary.
-
Conclusion
The Gewald reaction is a versatile and powerful tool for the synthesis of 2-aminothiophenes. The choice of catalyst is a critical parameter that can be tailored to meet specific needs regarding reaction efficiency, cost, and environmental impact. Homogeneous catalysts offer high reactivity, while heterogeneous catalysts provide significant advantages in terms of separation and reusability. Greener alternatives like ionic liquids and deep eutectic solvents are promising and continue to be an active area of research, offering pathways to more sustainable chemical synthesis. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate catalytic system for their specific applications in drug discovery and materials science.
References
- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
- 9. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. eolss.net [eolss.net]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 2-Aminothiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-aminothiophene and 3-aminothiophene isomers, focusing on their potential as therapeutic agents. The information presented is supported by experimental data from peer-reviewed literature to aid in the rational design of novel drug candidates.
Executive Summary
The substitution pattern of the amino group on the thiophene ring significantly influences the biological activity of aminothiophene derivatives. While both 2-aminothiophene and 3-aminothiophene scaffolds serve as valuable starting points for the development of bioactive molecules, comparative studies reveal key differences in their efficacy in various biological assays. Notably, derivatives of 2-aminothiophene have demonstrated superior potency as inhibitors of tubulin polymerization, a key mechanism for anticancer activity. This guide will delve into a direct comparison of these isomers, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: A Side-by-Side Comparison of Biological Activities
The following table summarizes the quantitative data from a key study directly comparing the biological activities of 2-aminobenzo[b]thiophene and 3-aminobenzo[b]thiophene derivatives as antimitotic agents.
| Compound ID | Isomer | Substitution | Cancer Cell Line | Antiproliferative Activity (IC50, µM) | Tubulin Polymerization Inhibition (IC50, µM) | Reference |
| 1 | 2-Amino | 6-Methyl | HeLa | <0.001 | 1.5 | [1][2] |
| 1 | 2-Amino | 6-Methyl | HT-29 | <0.001 | 1.5 | [1][2] |
| 1 | 2-Amino | 6-Methyl | Jurkat | <0.001 | 1.5 | [1][2] |
| 2 | 3-Amino | 6-Methyl | HeLa | 0.025 | >100 | [1][2] |
| 2 | 3-Amino | 6-Methyl | HT-29 | 0.030 | >100 | [1][2] |
| 2 | 3-Amino | 6-Methyl | Jurkat | 0.015 | >100 | [1][2] |
| 3 | 3-Amino | 4-Methoxy | HeLa | >100 | >100 | [1][2] |
| 3 | 3-Amino | 4-Methoxy | HT-29 | >100 | >100 | [1][2] |
| 3 | 3-Amino | 4-Methoxy | Jurkat | >100 | >100 | [1][2] |
Note: The data presented is based on the findings reported by Romagnoli et al. (2007) in the Journal of Medicinal Chemistry. The study highlights that the 2-amino isomer (compound 1) is significantly more potent than the corresponding 3-amino isomers (compounds 2 and 3) as both an antiproliferative agent and an inhibitor of tubulin polymerization.[1][2]
Mandatory Visualization
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by aminothiophene isomers leading to cell cycle arrest and apoptosis.
Experimental Workflow
Caption: A generalized workflow for the synthesis and biological evaluation of aminothiophene isomers.
Experimental Protocols
In Vitro Antiproliferative Activity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, HT-29, Jurkat) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the aminothiophene derivatives (typically in a range from 0.001 to 100 µM) for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Objective: To measure the inhibitory effect of the test compounds on the polymerization of tubulin into microtubules.
Methodology:
-
Reagent Preparation:
-
Lyophilized tubulin (>99% pure) is reconstituted in an ice-cold general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
A GTP solution (100 mM stock) is prepared.
-
A fluorescent reporter stock solution (e.g., DAPI) is prepared.
-
Test compounds and controls (e.g., paclitaxel as an enhancer, vinblastine as an inhibitor) are dissolved in DMSO.
-
-
Assay Reaction Mixture Preparation: The final reaction mixture is prepared on ice, containing tubulin (e.g., 2 mg/mL), GTP (1 mM), the fluorescent reporter, and glycerol (to promote polymerization).
-
Assay Protocol:
-
The test compounds at various concentrations are added to the wells of a black, non-binding 96-well microplate pre-warmed to 37°C.
-
The tubulin polymerization reaction is initiated by adding the assay reaction mixture to each well.
-
The plate is immediately placed in a temperature-controlled fluorescence plate reader.
-
-
Data Acquisition: The fluorescence intensity (e.g., excitation at ~360 nm and emission at ~420-450 nm) is measured kinetically over a period of 60-90 minutes at 37°C.
-
Data Analysis:
-
The fluorescence intensity is plotted against time for each concentration of the test compound.
-
The maximum rate of polymerization (Vmax) and the polymer mass at steady-state are determined from the polymerization curves.
-
The IC50 value for tubulin polymerization inhibition is calculated by plotting the Vmax or the polymer mass at steady-state against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The positional isomerism of the amino group on the thiophene ring is a critical determinant of biological activity. The presented data clearly indicates that for the inhibition of tubulin polymerization and antiproliferative effects against cancer cells, the 2-aminothiophene scaffold is a more promising starting point than the 3-aminothiophene scaffold. Further structure-activity relationship (SAR) studies on 2-aminothiophene derivatives are warranted to optimize their potency and selectivity for the development of novel anticancer agents. This guide provides a foundational understanding and practical protocols to aid researchers in these endeavors.
References
A Comparative Pharmacological Profile of 2-Aminothiophene Analogs: Modulators of GLP-1 Receptor and Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of pharmacologically active compounds. This guide provides a comparative analysis of two prominent classes of 2-aminothiophene analogs: Positive Allosteric Modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R) and kinase inhibitors. We present a compilation of their pharmacological data, detailed experimental protocols for their evaluation, and visualizations of key biological pathways and experimental workflows to aid in the understanding and future development of these promising therapeutic agents.
2-Aminothiophene Analogs as GLP-1R Positive Allosteric Modulators
2-Aminothiophene derivatives have emerged as a novel class of small-molecule PAMs of the GLP-1R, a key target in the treatment of type 2 diabetes and obesity.[1][2] These compounds do not directly activate the receptor but enhance the signaling of the endogenous ligand, GLP-1. This allosteric modulation offers a promising therapeutic strategy with the potential for improved safety and efficacy profiles compared to direct agonists.
Quantitative Comparison of GLP-1R PAMs
The following table summarizes the in vitro activity of selected 2-aminothiophene-based GLP-1R PAMs. The data highlights the ability of these compounds to potentiate GLP-1-induced insulin secretion in pancreatic β-cell lines.
| Compound ID | Structure | Assay System | Fold Increase in Insulin Secretion (at a given concentration) | Reference |
| S-1 | Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | INS-1 832/13 cells | 1.5-fold (at 5 µM) in the presence of GLP-1 | [1][2] |
| S-2 | 3-amino-6-methyl-2-sulfanyl-5,6,7,8-tetrahydro[3]benzothieno[2,3-d]pyrimidin-4(3H)-one | INS-1 832/13 cells | Data not specified, identified as a PAM | [1] |
| Compound 7 | 2-aminothiophene-3-arylketone analog | INS-1 832/13 cells | ~2-fold (at 5 µM) in the presence of 10 nM GLP-1 | [4][5] |
GLP-1R Signaling Pathway
The binding of GLP-1 to its receptor, a G-protein coupled receptor (GPCR), activates a downstream signaling cascade that is crucial for glucose homeostasis. As PAMs, 2-aminothiophene analogs bind to an allosteric site on the receptor, enhancing the affinity and/or efficacy of GLP-1, leading to an amplified signal. The diagram below illustrates this signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 2-Aminothiophene Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-aminothiophene, a crucial building block in medicinal chemistry, is paramount for ensuring the quality and efficacy of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the quantification of 2-aminothiophene, supported by representative experimental data from structurally similar compounds.
Comparison of Analytical Method Performance
The selection of an analytical method for the quantification of 2-aminothiophene is dependent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are commonly employed techniques. The following table summarizes the typical performance characteristics of these methods, based on data from validated assays for thiophene derivatives and other related amino compounds.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.998 |
| Linear Range | 0.1 - 50 µg/mL | 0.1 - 10 µg/mL | 1 - 25 µg/mL |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | 0.02 - 0.1 µg/L | 0.1 - 0.8 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.4 µg/mL | 0.1 - 0.3 µg/L | 0.4 - 2.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 80 - 115% | 98 - 102% |
| Precision (% RSD) | < 2% | < 15% | < 2% |
Experimental Workflow and Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow for method validation is depicted below.
Analytical Method Validation Workflow
Detailed Experimental Protocols
The following are representative protocols for the quantification of 2-aminothiophene using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. These protocols are based on established methods for similar analytes and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides excellent resolution and sensitivity for the quantification of 2-aminothiophene.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of 2-aminothiophene (typically around 230-240 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2-aminothiophene reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing 2-aminothiophene in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Specificity: Analyze a blank sample (matrix without analyte) and a spiked sample to ensure no interfering peaks at the retention time of 2-aminothiophene.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of 2-aminothiophene into a blank matrix at three different concentration levels (low, medium, and high). The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Determine intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) should be ≤ 2%.
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of 2-aminothiophene in complex matrices. Derivatization may be necessary to improve the volatility and chromatographic behavior of 2-aminothiophene.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the 2-aminothiophene derivative.
2. Derivatization, Standard, and Sample Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: Evaporate a known amount of the sample or standard solution to dryness under a stream of nitrogen. Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes.
-
Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., dichloromethane) and derivatize as described above.
3. Method Validation Parameters:
-
Specificity: Analyze a derivatized blank matrix to ensure no interferences with the target analyte peak.
-
Linearity: Prepare and derivatize a series of standards to construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking the analyte into a blank matrix at three concentration levels before derivatization. Typical recovery is within 80-115%.
-
Precision: Evaluate intra-day and inter-day precision. The RSD should be ≤ 15%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve parameters.
UV-Vis Spectrophotometry
This method is simple, cost-effective, and suitable for the quantification of 2-aminothiophene in simple matrices without interfering substances.
1. Instrumentation and Measurement:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of 2-aminothiophene (e.g., 10 µg/mL in ethanol) from 200 to 400 nm to determine the λmax.
-
Solvent: A suitable UV-grade solvent in which 2-aminothiophene is soluble and stable (e.g., ethanol, methanol, or acetonitrile).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of 2-aminothiophene in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1 - 25 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent to obtain a concentration within the calibration range and filter if necessary.
3. Method Validation Parameters:
-
Specificity: Analyze a blank (solvent and any matrix components) to ensure it does not absorb at the λmax of 2-aminothiophene.
-
Linearity: Measure the absorbance of the working standard solutions and plot a calibration curve of absorbance versus concentration. The correlation coefficient (R²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking a known amount of 2-aminothiophene into a placebo formulation or sample matrix. The recovery should be within 98-102%.
-
Precision: Determine repeatability and intermediate precision. The RSD should be ≤ 2%.
-
LOD and LOQ: Calculate from the standard deviation of the blank or the calibration curve parameters.
Decision workflow for selecting an analytical method.
Unlocking the GABAA Receptor: An In-Silico Comparative Guide to Thiophene Derivatives and Other Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective in-silico comparison of thiophene derivatives with other classes of GABAA receptor modulators. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document serves as a valuable resource for the rational design of novel therapeutics targeting the GABAA receptor.
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its role in modulating neuronal excitability makes it a critical target for drugs treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and insomnia. In the quest for more effective and safer therapeutics, various classes of molecules have been investigated for their ability to modulate GABAA receptor activity. This guide focuses on the in-silico docking performance of thiophene derivatives in comparison to established and alternative GABAA receptor modulators.
Comparative In-Silico Performance of GABAA Receptor Modulators
Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of ligands with their target receptors. The following tables summarize the in-silico docking scores of various compound classes against the GABAA receptor, providing a quantitative basis for comparison. A more negative docking score generally indicates a more favorable binding interaction.
| Compound Class | Compound(s) | PDB ID of GABAA Receptor | Docking Score (kcal/mol) | Software Used | Reference |
| Thiophene Derivatives | 20 Thiophene Analogs | 4COF | -6.3 to -9.6 | AutoDock Vina 1.1.2 | [1][2] |
| Thiophene-Incorporated Benzothiazepines | 6HUP | Better than Diazepam (specific scores not provided) | Not specified | ||
| Benzodiazepines | Diazepam | 4COF | Standard for comparison | AutoDock Vina 1.1.2 | [1][2] |
| Alprazolam | 6x3T | -8.7 | AutoDock Vina | [3] | |
| Bromazepam | 6x3T | -8.4 | AutoDock Vina | [3] | |
| Clonazepam | 6x3T | -8.5 | AutoDock Vina | [3] | |
| Flurazepam | 6x3T | -7.9 | AutoDock Vina | [3] | |
| Lorazepam | 6x3T | -8.3 | AutoDock Vina | [3] | |
| Midazolam | 6x3T | -8.2 | AutoDock Vina | [3] | |
| Nitrazepam | 6x3T | -8.1 | AutoDock Vina | [3] | |
| Temazepam | 6x3T | -8.0 | AutoDock Vina | [3] | |
| Non-Benzodiazepine Hypnotics | Zolpidem | Not specified | Not specified | Not specified | [4][5] |
| Eszopiclone | Not specified | -6.61 | Not specified | [6] | |
| Natural Compounds | Kaempferol | 4COF | -9.2 | AutoDock Vina | [7] |
| Rosmarinic Acid | 4COF | -8.8 | AutoDock Vina | [7] | |
| Barbiturates | Pentobarbital | Not specified | Potentiation in the micromolar range | Not specified | [8][9] |
Key Observations:
-
Several thiophene derivatives from a study by Malpani et al. demonstrated superior docking scores (up to -9.6 kcal/mol) compared to the standard benzodiazepine, diazepam, suggesting a strong binding affinity for the GABAA receptor.[1][2]
-
Notably, a specific thiophene analog, designated as T-15, exhibited the most favorable docking score of -9.6 kcal/mol.[1] This compound is described as a 4-amino-3-cyano thiophene with a 4-phenylpiperazinyl group at the 2nd position and a phenacyl group at the 5th position.[1]
-
Another study on thiophene-incorporated benzothiazepines also reported compounds with better docking scores than diazepam, indicating the potential of this scaffold.
-
The natural compound Kaempferol showed a very strong predicted binding affinity with a docking score of -9.2 kcal/mol.[7]
Experimental Protocols: A Look into In-Silico Docking
The foundation of reliable in-silico studies lies in meticulously executed and clearly documented experimental protocols. The following outlines a typical workflow for molecular docking studies targeting the GABAA receptor, based on the methodologies reported in the referenced literature.
1. Target Protein Preparation:
-
Structure Retrieval: The three-dimensional crystal structure of the human GABAA receptor is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs for GABAA receptor structures in these studies include 4COF and 6HUP.[1][3]
-
Receptor Cleaning: The downloaded protein structure is prepared by removing water molecules, ligands, and any co-factors not essential for the docking study.
-
Hydrogen Addition: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Appropriate Kollman charges are assigned to the protein atoms.
2. Ligand Preparation:
-
Structure Generation: The two-dimensional structures of the thiophene derivatives and other ligands are drawn using chemical drawing software such as ChemDraw.
-
3D Conversion and Optimization: The 2D structures are converted into three-dimensional formats. The energy of these 3D structures is then minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Charge Assignment: Gasteiger charges are computed for the ligand atoms.
-
Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
3. Molecular Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the GABAA receptor. The dimensions and center of the grid are chosen to encompass the entire binding pocket of interest.
-
Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking simulation.[1][2] The algorithm explores various conformations and orientations of the ligand within the receptor's active site.
-
Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function, which calculates the free energy of binding (typically in kcal/mol).
-
Pose Selection: The docked poses are ranked based on their docking scores, and the pose with the lowest energy (most negative score) is generally considered the most favorable binding mode.
4. Analysis of Results:
-
Binding Interactions: The best-docked poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the GABAA receptor.
Visualizing the GABAA Receptor Signaling Pathway and In-Silico Workflow
To provide a clearer understanding of the biological context and the computational methodology, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The in-silico docking studies presented in this guide highlight the significant potential of thiophene derivatives as potent modulators of the GABAA receptor. The docking scores of several thiophene analogs surpass that of diazepam, a widely used benzodiazepine, suggesting that the thiophene scaffold is a promising starting point for the development of novel therapeutics with potentially improved efficacy. The comparative data also underscores the value of exploring diverse chemical spaces, including natural products, in the search for new GABAA receptor modulators. The detailed experimental protocols and workflow diagrams provided herein offer a practical framework for researchers to conduct their own in-silico investigations, fostering further innovation in the field of GABAA receptor-targeted drug discovery. Future research should focus on the synthesis and in-vitro/in-vivo evaluation of the most promising thiophene derivatives to validate these in-silico findings and pave the way for the development of next-generation therapies for neurological and psychiatric disorders.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Molecular-Docking Study of Thiophene analogues against GABAa Receptor used to design New Antiepileptic agents | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural determinants for high-affinity zolpidem binding to GABA-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of allosteric modulators of the adenosine A1 receptor
A Comparative Guide to Allosteric Modulators of the Adenosine A1 Receptor
This guide provides a detailed comparison of prominent allosteric modulators of the adenosine A1 receptor (A1R), intended for researchers, scientists, and professionals in drug development. The focus is on positive allosteric modulators (PAMs), which offer a promising therapeutic strategy by enhancing the effects of the endogenous agonist, adenosine, particularly in pathological conditions where adenosine levels are elevated, such as neuropathic pain and ischemia.[1][2][3][4][5][6][7] Unlike direct agonists, PAMs are less likely to cause on-target adverse effects like bradycardia and sedation, as their action is dependent on the presence of the endogenous ligand.[2][4][5][6][7]
Overview of Adenosine A1 Receptor Signaling
The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[3][8][9] Its activation triggers a cascade of intracellular events that modulate neuronal activity and other physiological processes.
Canonical Signaling Pathway
The most well-characterized signaling pathway for the A1R is the inhibition of adenylyl cyclase.[8] Upon agonist binding, the Gi protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.[8]
Non-Canonical Signaling Pathways
Beyond the inhibition of adenylyl cyclase, A1R activation can also trigger other signaling cascades. The Gβγ subunits released upon G protein activation can stimulate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][9] IP3 can mobilize intracellular calcium, while DAG activates Protein Kinase C (PKC). Additionally, A1R activation can modulate the activity of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-, P-, and Q-type calcium channels.[3][9]
Comparative Analysis of A1R Positive Allosteric Modulators
Several PAMs of the A1R have been identified and characterized. This section provides a comparative overview of some of the most studied compounds.
| Modulator | Chemical Class | Key Features | Reference(s) |
| PD 81,723 | 2-Amino-3-benzoylthiophene | One of the first and most well-characterized A1R PAMs. Serves as a reference compound in many studies. | [10] |
| T62 | Derivative of PD 81,723 | Shows efficacy in preclinical models of neuropathic pain. | [10] |
| TRR469 | Thiophene derivative | A potent PAM with significant anti-nociceptive and anxiolytic-like effects in animal models. | [10][11] |
| MIPS521 | 2-Amino-4-arylthiophene | Demonstrates in vivo analgesic efficacy in neuropathic pain models by modulating elevated endogenous adenosine levels. | [6][12] |
Quantitative Comparison of PAM Activity
The following table summarizes key quantitative data for the allosteric modulators, highlighting their potency and efficacy in modulating A1R activity.
| Modulator | Parameter | Value | Assay Conditions | Reference(s) |
| PD 81,723 | Cooperativity Factor (α) | 1.9 | Radioligand binding assay | [10] |
| pKB | - | - | ||
| logα | - | - | ||
| T62 | Cooperativity Factor (α) | 2.5 | Radioligand binding assay | [10] |
| pKB | - | - | ||
| logα | - | - | ||
| TRR469 | Increase in Adenosine Affinity | 33-fold | Radioligand binding assay with [3H]-CCPA in spinal cord membranes | [11] |
| Cooperativity Factor (α) | 26.3 | Radioligand binding assay | [10] | |
| pKB | - | - | ||
| logα | - | - | ||
| MIPS521 | pKB | 5.18 ± 0.21 | [3H]DPCPX competition binding with NECA | [13] |
| logα | 2.09 ± 0.22 | [3H]DPCPX competition binding with NECA | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of allosteric modulators. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay (Competition)
This assay is used to determine the affinity (Ki) of an unlabeled allosteric modulator by measuring its ability to modulate the binding of a radiolabeled ligand to the A1R.
Materials:
-
Cell membranes expressing the adenosine A1 receptor
-
Radiolabeled A1R antagonist (e.g., [3H]DPCPX)
-
Unlabeled orthosteric agonist (e.g., NECA)
-
Test allosteric modulator
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing A1R in lysis buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled antagonist, the orthosteric agonist, and varying concentrations of the test allosteric modulator.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to an allosteric ternary complex model to determine the pKB and logα values.[13]
cAMP Functional Assay
This assay measures the ability of an allosteric modulator to enhance the agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the adenosine A1 receptor
-
A1R agonist (e.g., adenosine)
-
Test allosteric modulator
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay)
-
Cell culture medium and buffers
-
384-well plates
-
Luminometer
Procedure:
-
Cell Preparation: Culture cells expressing the A1R and the cAMP biosensor. Harvest and resuspend the cells in the appropriate assay buffer.
-
Assay Plate Preparation: Dispense the cell suspension into a 384-well plate.
-
Compound Addition: Add the test allosteric modulator at various concentrations, followed by the A1R agonist at a submaximal concentration (e.g., EC20).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Signal Detection: Measure the luminescence, which is inversely proportional to the level of cAMP inhibition, using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of the allosteric modulator to determine its potency (EC50) and efficacy in enhancing the agonist response.
References
- 1. Non-Canonical Functions of Adenosine Receptors: Emerging Roles in Metabolism, Immunometabolism, and Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. TRR469, a potent A(1) adenosine receptor allosteric modulator, exhibits anti-nociceptive properties in acute and neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 13. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Green Synthesis Protocols for 2-Aminothiophenes
The synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry and material science, has traditionally relied on methods that often involve hazardous solvents, harsh reaction conditions, and stoichiometric reagents.[1] The growing emphasis on sustainable chemistry has spurred the development of greener alternatives that minimize environmental impact while maintaining high efficiency. This guide provides a comprehensive comparison of various green synthesis protocols for 2-aminothiophenes, focusing on methodologies that utilize alternative energy sources, eco-friendly solvents, and catalytic systems. The performance of these protocols is benchmarked based on quantitative data, and detailed experimental procedures are provided for reproducibility.
Comparative Analysis of Green Synthesis Protocols
The efficacy of different green synthetic methods for 2-aminothiophenes can be evaluated based on key performance indicators such as reaction time, temperature, and product yield. The following table summarizes the quantitative data for several prominent green protocols.
| Protocol | Catalyst/Promoter | Solvent | Energy Source | Time | Temp. (°C) | Yield (%) | Reference |
| Ultrasound-Assisted | Sodium Polysulfide | Water | Ultrasound (40 kHz) | 0.5 - 1 h | 70 | 42 - 90 | [2] |
| None | PEG-600 | Ultrasound | 10 - 50 min | RT | 29 - 98 | [2] | |
| Microwave-Assisted | Triethylamine | Ethanol/DMF | Microwave | 1 h | 70 | - | [3] |
| Morpholine | Ethanol | Microwave | 20 min | 70 | High | [4] | |
| L-proline (10 mol%) | DMF | Conventional Heating | - | 60 | up to 84 | [5] | |
| Catalytic Systems | nano-ZnO (2.5 mol%) | - | Conventional Heating | 6 h | 100 | 37 - 86 | [2] |
| NaAlO₂ | Ethanol | Conventional Heating | 10 h | - | 26 - 94 | [2] | |
| ZnO/nanoclinoptilolite (0.05 g) | - | Conventional Heating | 4 h | 100 | 30 - 76 | [2] | |
| Mechanochemical | None | Solvent-free | Ball-milling | 30 min | RT | up to 97 | [6] |
| Diethylamine (Et₂NH) | Solvent-free | High-Speed Vibration | 30 min | - | Good | [7] |
Experimental Protocols
Detailed methodologies for the key green synthesis protocols are provided below. These protocols are based on published literature and are intended to be reproducible in a standard laboratory setting.
Ultrasound-Assisted Synthesis in Water
This protocol utilizes water as a green solvent and ultrasound irradiation to promote the Gewald reaction.
Procedure: A mixture of the ketone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in water (5 mL) is subjected to ultrasonic irradiation at 40 kHz and 300 W in the presence of sodium polysulfide. The reaction is maintained at 70°C for 0.5 to 1 hour. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration and recrystallized from ethanol.[2]
Microwave-Assisted Gewald Reaction
Microwave irradiation significantly accelerates the Gewald reaction, leading to shorter reaction times and often improved yields.
Procedure: In a microwave reactor vial, a mixture of the aldehyde or ketone (1.0 mmol), an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile, 1.1 mmol), elemental sulfur (1.1 mmol), and a base such as triethylamine or morpholine (1.0 mmol) is prepared in a suitable solvent like ethanol or DMF (3 mL). The vial is sealed and irradiated in a microwave reactor at a set temperature (e.g., 70-120°C) for a specified time (e.g., 20-60 minutes). After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[3][4][8]
L-Proline Catalyzed Synthesis
This method employs the environmentally benign and readily available amino acid L-proline as a catalyst.
Procedure: A mixture of the ketone (1.0 mmol), malononitrile or ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.1 mmol), and L-proline (10 mol%) in DMF (3 mL) is stirred at 60°C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[5]
Ball-Milling Mediated Solvent-Free Synthesis
Mechanochemistry, through ball-milling, offers a solvent-free approach to the Gewald reaction.
Procedure: A mixture of the ketone or aldehyde (0.02 mol), malononitrile or ethyl cyanoacetate (0.02 mol), and elemental sulfur (0.02 mol) is placed in a tempered vial with stainless steel balls (the weight ratio of balls to reagents is typically 5:1). The vial is then subjected to planetary ball milling at a specified speed (e.g., 750 rpm) for a set time (e.g., 30 minutes). The progress of the reaction can be monitored by taking small aliquots and analyzing them by TLC. After the reaction is complete, the crude product is purified by recrystallization.[6]
Visualizing the Green Synthesis Workflow
The following diagram illustrates the general workflow for the green synthesis of 2-aminothiophenes, highlighting the key stages from starting materials to the final product.
Caption: General workflow for the green synthesis of 2-aminothiophenes.
Conclusion
The development of green synthesis protocols for 2-aminothiophenes offers significant advantages over traditional methods by reducing waste, avoiding hazardous materials, and improving energy efficiency. Ultrasound-assisted and microwave-assisted methods drastically reduce reaction times, while solvent-free approaches like ball-milling provide an exceptionally eco-friendly route. The choice of a specific protocol will depend on the desired scale of the reaction, the available equipment, and the specific substituents on the thiophene ring. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and organic synthesis to select and implement sustainable practices for the production of these important heterocyclic compounds.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijert.org [ijert.org]
- 4. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-Amino-3-(2-chlorobenzoyl)thiophene: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3-(2-chlorobenzoyl)thiophene, a compound used in synthetic processes. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimal environmental impact.
Safety and Hazard Summary
This compound is classified as a hazardous substance. All handling and disposal activities must be conducted in strict accordance with local, state, and federal regulations and under the supervision of trained personnel.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Skin Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a suitable respirator should be worn.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures the compound is managed and destroyed in compliance with all environmental regulations, typically via high-temperature incineration.[2]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Solid Waste: Collect un-used or waste this compound in a designated, leak-proof, and chemically compatible container.
-
Contaminated Materials: Any materials used to handle the compound (e.g., weighing paper, pipette tips, gloves) should also be collected in the same hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container compatible with the solvent used.
-
-
Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List any other components of the waste stream (e.g., solvents).
-
Indicate the primary hazards (e.g., Toxic, Irritant).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide them with a full characterization of the waste.
-
Spill Cleanup Protocol:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning, don the required personal protective equipment.
-
Contain the Spill: Cover drains to prevent the substance from entering sewers or waterways.
-
Absorb and Collect:
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container.
-
For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®) to take up the spill. Place the absorbent material into the hazardous waste container.
-
-
Clean the Area: Clean the affected area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Dispose of Waste: Seal and label the hazardous waste container and dispose of it according to the procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Amino-3-(2-chlorobenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of 2-Amino-3-(2-chlorobenzoyl)thiophene. The following procedures are designed to minimize risk and ensure a safe laboratory environment. The hazard information is primarily based on the Safety Data Sheet (SDS) for the closely related compound, 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, due to the limited availability of a specific SDS for the target compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on data for a closely related analogue, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Specific Recommendations | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield must be worn. | OSHA 29 CFR 1910.133 / EN 166 |
| Skin Protection | A lab coat or chemical-resistant suit is required. | General Laboratory Practice |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or Butyl rubber are recommended based on the chemical structure (aromatic ketone, thiophene). Always inspect gloves for integrity before use. | EN 374 |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if dust/aerosols may be generated. | OSHA 29 CFR 1910.134 |
Glove Selection and Chemical Compatibility
Due to the absence of specific permeation data for this compound, glove selection should be based on its chemical class. As an aromatic, halogenated ketone, gloves with good resistance to these functional groups are recommended.
| Glove Material | Recommendation | Rationale |
| Nitrile Rubber | Good for splash protection. | Offers good resistance to a variety of chemicals, but may have limited resistance to certain aromatic and halogenated compounds.[1] |
| Butyl Rubber | Recommended for prolonged contact. | Provides excellent resistance to ketones and esters. |
| Neoprene | Fair | Offers moderate protection against a range of chemicals. |
| Natural Latex | Not Recommended | May not provide adequate protection against the organic functionalities present. |
Note: It is crucial to consult the glove manufacturer's specific chemical resistance data. The information provided here is a general guideline.
Operational and Disposal Plans
A systematic approach to handling this compound is essential from receipt to disposal.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is clearly and accurately labeled.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed when not in use.
-
-
Preparation and Use:
-
All handling of this compound, especially weighing and transfers of solid material, must be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Disposal Protocol:
-
Segregation:
-
Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
As a halogenated organic compound, it should be segregated into the halogenated organic waste stream.[2][3] Do not mix with non-halogenated, acidic, or basic waste streams.[4]
-
-
Containerization:
-
Use a chemically resistant, sealable container for waste collection.
-
Ensure the waste container is kept closed except when adding waste and is stored in a designated satellite accumulation area.
-
-
Labeling and Disposal:
-
Clearly label the hazardous waste container with "Hazardous Waste" and list all contents, including this compound and any solvents.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Incineration is a common disposal method for halogenated organic compounds.[5]
-
Spill and Emergency Procedures:
-
Spill: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, and collect it in a sealed container for disposal as hazardous waste.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
PPE Selection Logic Diagram
Caption: Decision-making process for selecting appropriate PPE when handling the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
